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Core Science & Biosynthesis

Foundational

(S)-Enzaplatovir: A Deep Dive into Target Identification and Validation of a Novel RSV Fusion Inhibitor

For Immediate Release This technical whitepaper provides an in-depth guide to the target identification and validation of (S)-Enzaplatovir, a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncyt...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth guide to the target identification and validation of (S)-Enzaplatovir, a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV). Developed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and quantitative data that underpin our understanding of (S)-Enzaplatovir's mechanism of action as a promising antiviral candidate.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The virus represents a significant global health burden, driving the urgent need for effective antiviral therapies. (S)-Enzaplatovir, the S-enantiomer of Enzaplatovir (also known as BTA-C585), has emerged as a promising therapeutic agent with potent anti-RSV activity. This document outlines the comprehensive preclinical characterization of (S)-Enzaplatovir, focusing on the identification and validation of its molecular target.

Target Identification: The RSV Fusion (F) Protein

Initial high-throughput screening campaigns identified Enzaplatovir as a potent inhibitor of RSV replication. Subsequent mechanistic studies pinpointed the viral entry stage as the primary target of its antiviral activity. Specifically, (S)-Enzaplatovir was characterized as an RSV entry inhibitor , preventing the fusion of the viral envelope with the host cell membrane.[1][2] This critical step in the viral lifecycle is mediated by the RSV Fusion (F) protein, a class I viral fusion protein.

The RSV F protein undergoes a significant conformational change from a metastable prefusion state to a highly stable postfusion state, which drives the merger of the viral and host cell membranes. By targeting the F protein, (S)-Enzaplatovir effectively halts the infection process at its inception.

Quantitative Analysis of Antiviral Activity

The in vitro antiviral potency of (S)-Enzaplatovir has been determined through various cell-based assays. A key quantitative measure of its efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.

Compound Assay Type Cell Line EC50 (nM) Reference
(S)-EnzaplatovirAntiviral Activity AssayNot Specified56[3][4]

Table 1: In Vitro Antiviral Activity of (S)-Enzaplatovir against RSV.

Experimental Protocols for Target Validation

The validation of the RSV F protein as the target of (S)-Enzaplatovir involves a series of robust in vitro assays designed to probe its mechanism of action as a fusion inhibitor.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for quantifying the ability of an antiviral compound to protect host cells from virus-induced cell death.

Principle: RSV infection leads to characteristic changes in cell morphology and ultimately cell death, a phenomenon known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.

Detailed Methodology:

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates at a density that allows for the formation of a confluent monolayer.

  • Compound Preparation: (S)-Enzaplatovir is serially diluted to create a range of concentrations.

  • Infection: Cell monolayers are infected with a standardized amount of RSV.

  • Treatment: The diluted compound is added to the infected cells. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of CPE: Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin reduction) or cellular ATP content. The reduction in CPE is proportional to the antiviral activity of the compound.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay specifically assesses the ability of a compound to inhibit the fusion of cells expressing the RSV F protein, mimicking the fusion of the virus with the host cell.

Principle: Cells expressing the RSV F protein on their surface can fuse with neighboring cells, forming large, multinucleated cells called syncytia. This process is mechanistically similar to virus-cell fusion.

Detailed Methodology:

  • Effector and Target Cell Preparation:

    • Effector Cells: A population of cells (e.g., HEK293T) is engineered to express the RSV F protein on their surface. These cells may also co-express a reporter gene component, such as a transcriptional activator (e.g., Gal4-VP16).

    • Target Cells: A separate population of cells is prepared to express a corresponding reporter gene under the control of a promoter recognized by the transcriptional activator (e.g., a luciferase gene downstream of a Gal4-responsive promoter).

  • Co-culture and Treatment: The effector and target cells are co-cultured in the presence of varying concentrations of (S)-Enzaplatovir.

  • Fusion Event: If cell-cell fusion occurs, the transcriptional activator from the effector cell enters the target cell and drives the expression of the reporter gene.

  • Quantification: The reporter gene product (e.g., luciferase) is quantified, with the signal being directly proportional to the extent of cell-cell fusion.

  • Data Analysis: The IC50 value for fusion inhibition is determined by plotting the percentage of fusion inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The identification and validation of (S)-Enzaplatovir's target follow a logical progression of experiments designed to elucidate its mechanism of action.

RSV Entry Signaling Pathway

RSV entry into host cells is a complex process that can involve the interaction of viral glycoproteins with host cell receptors, triggering intracellular signaling cascades that facilitate viral uptake. The fusion process itself is the critical step inhibited by (S)-Enzaplatovir.

RSV_Entry_Pathway cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein_pre Prefusion F Protein Fusion Membrane Fusion F_protein_pre->Fusion Mediates Host_Cell_Membrane Receptor Host Cell Receptor Receptor->F_protein_pre Triggers Conformational Change Viral_Entry Viral Genome Entry Fusion->Viral_Entry Enzaplatovir (S)-Enzaplatovir Enzaplatovir->F_protein_pre Inhibits

Caption: RSV entry pathway and the inhibitory action of (S)-Enzaplatovir.

Target Identification and Validation Workflow

The process of identifying and validating the target of a novel antiviral compound like (S)-Enzaplatovir follows a structured workflow.

Target_Validation_Workflow Hit_ID Hit Identification (Enzaplatovir) MoA_Studies Mechanism of Action Studies (Time-of-Addition, etc.) Hit_ID->MoA_Studies Target_Hypothesis Target Hypothesis Generation (RSV Fusion / F Protein) MoA_Studies->Target_Hypothesis Biochemical_Assays Biochemical/Biophysical Assays (Binding to recombinant F protein) Target_Hypothesis->Biochemical_Assays Cell_Based_Assays Cell-Based Functional Assays (Cell-Cell Fusion Assay) Target_Hypothesis->Cell_Based_Assays Resistance_Studies Resistance Mutation Mapping Target_Hypothesis->Resistance_Studies Target_Validation Validated Target: RSV F Protein Biochemical_Assays->Target_Validation Cell_Based_Assays->Target_Validation Resistance_Studies->Target_Validation

Caption: Workflow for the target identification and validation of (S)-Enzaplatovir.

Conclusion

The comprehensive target identification and validation studies for (S)-Enzaplatovir have unequivocally demonstrated that its potent anti-RSV activity stems from the specific inhibition of the viral F protein-mediated membrane fusion. The methodologies and data presented in this whitepaper provide a robust framework for the continued development of (S)-Enzaplatovir as a potential therapeutic for RSV infections. Further characterization, including the mapping of resistance mutations and in vivo efficacy studies, will be crucial in advancing this promising candidate to the clinic.

References

Exploratory

(S)-Enzaplatovir's Achilles' Heel: A Technical Guide to its Binding Site on the RSV F Protein

For Immediate Release A deep dive into the molecular interactions that define the potent antiviral activity of (S)-Enzaplatovir against Respiratory Syncytial Virus (RSV) reveals a highly specific binding site on the vira...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular interactions that define the potent antiviral activity of (S)-Enzaplatovir against Respiratory Syncytial Virus (RSV) reveals a highly specific binding site on the viral fusion (F) protein. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this critical drug-target interface, including quantitative binding data, detailed experimental protocols, and visualizations of the underlying mechanisms.

(S)-Enzaplatovir, a small-molecule inhibitor of RSV, exerts its antiviral effect by targeting the F protein, a crucial component for viral entry into host cells. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes. (S)-Enzaplatovir and its analogues act by binding to and stabilizing the prefusion conformation, thereby preventing this essential step in the viral life cycle.

The Binding Site: A Three-Fold Symmetric Pocket

Structural and biochemical studies have pinpointed the binding site of (S)-Enzaplatovir and related compounds to a three-fold-symmetric pocket located within the central cavity of the prefusion RSV F protein trimer.[1][2] This pocket is situated beneath the hydrophobic fusion peptides.[1] By occupying this cavity, the inhibitor effectively tethers regions of the F protein that are required to undergo structural rearrangement for the transition to the postfusion state.[1]

The interaction is highly specific to the prefusion conformation; no binding has been detected to the postfusion form of the F protein.[1][3] This specificity underscores the inhibitor's mechanism of stabilizing the metastable prefusion state.

Several amino acid residues within this pocket are critical for inhibitor binding and have been identified through the analysis of resistance mutations. These residues either directly interact with the inhibitor or are involved in the conformational flexibility necessary to accommodate the drug. Key residues implicated in the binding and resistance to this class of inhibitors include those in two main microdomains: one spanning residues 392–401 and another from 486–489.[4] Specific mutations at positions such as L141, T400, D486, E487, F488, and D489 have been shown to confer resistance.[1][3] For instance, planar aromatic groups of the inhibitors often interact with the aromatic side chains of Phe140 and Phe488.[5]

Quantitative Binding and Antiviral Activity

The binding of (S)-Enzaplatovir and its analogues to the prefusion RSV F protein is characterized by high affinity, with binding constants in the nanomolar range. This tight binding translates to potent antiviral activity.

CompoundAlias(es)Binding Affinity (Kᵈ)Antiviral Potency (EC₅₀)Reference(s)
(S)-EnzaplatovirBTA-C585Not Reported~56-100 nM[4][6]
JNJ-537186787.4 nMNot Reported[3]
JNJ-240806839 nMNot Reported[1]
JNJ-491533901.7 nMNot Reported[1]
TMC-353121Not Reported0.1 nM (IC₅₀)[1]
BMS-43377131 nM20 nM[1]

Experimental Protocols

The characterization of the (S)-Enzaplatovir binding site has been made possible through a combination of biophysical, structural, and virological techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Kₐ), dissociation constant (Kᵈ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Detailed Protocol for JNJ-53718678 Binding to Prefusion RSV F Protein:

  • Protein and Compound Preparation:

    • Recombinantly express and purify the prefusion-stabilized RSV F protein (e.g., DS-Cav1 mutant).

    • Dialyze the purified protein extensively against the ITC buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

    • Dissolve JNJ-53718678 in the same final dialysis buffer to the desired concentration. Ensure complete dissolution, using a small percentage of DMSO if necessary, and match the DMSO concentration in the protein solution.

  • ITC Experiment Setup:

    • Use a MicroCal ITC200 or similar instrument.

    • Thoroughly clean the sample cell and syringe with the ITC buffer.

    • Load the sample cell (typically 1.43 mL for a VP-ITC) with the prefusion RSV F protein at a concentration of 7–25 µM.

    • Load the injection syringe with JNJ-53718678 at a concentration 10-15 times that of the protein (e.g., 1-2 mM).

  • Titration and Data Acquisition:

    • Set the experiment temperature (e.g., 25°C or 37°C).

    • Perform an initial injection of a small volume (e.g., 0.5-2 µL) to account for diffusion effects, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 20-30 injections of 6-10 µL each) with sufficient spacing between injections (e.g., 180-240 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the inhibitor to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using software such as Origin or the manufacturer's analysis software to determine the Kᵈ, n, and ΔH.[1][3][7]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules, allowing for the precise mapping of the inhibitor binding site at an atomic level.

Detailed Protocol for RSV F Protein-Inhibitor Complex Crystallization:

  • Complex Formation:

    • Incubate the purified prefusion-stabilized RSV F protein with a molar excess of the inhibitor (e.g., 5-10 fold molar excess) for a sufficient period (e.g., 1-2 hours) at 4°C to ensure complex formation.

    • Purify the protein-inhibitor complex using size-exclusion chromatography to remove unbound inhibitor and aggregated protein.

  • Crystallization:

    • Screen for crystallization conditions using commercially available sparse-matrix screens via sitting-drop or hanging-drop vapor diffusion methods.

    • Set up crystallization plates with drops containing a 1:1 or 2:1 ratio of the protein-inhibitor complex solution and the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 20°C).

  • Data Collection and Structure Determination:

    • Cryo-protect the obtained crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the reservoir solution before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software like HKL2000 or XDS.

    • Solve the structure using molecular replacement with a previously determined structure of the RSV F protein as a search model.

    • Build and refine the model of the protein-inhibitor complex using software such as Coot and Phenix, respectively.[1]

Site-Directed Mutagenesis and Resistance Profiling

Site-directed mutagenesis is used to introduce specific mutations into the gene encoding the RSV F protein. The resulting mutant proteins or viruses can then be tested for their susceptibility to the inhibitor to identify key residues involved in binding.

Detailed Protocol for Generating and Characterizing Resistant Mutants:

  • Generation of Resistant Viruses:

    • Culture RSV in the presence of sub-optimal concentrations of the inhibitor.

    • Serially passage the virus, gradually increasing the concentration of the inhibitor in the culture medium.

    • Isolate and plaque-purify viral clones that exhibit resistance to the inhibitor.

  • Identification of Mutations:

    • Extract viral RNA from the resistant clones.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the F protein.

    • Sequence the amplified DNA to identify mutations compared to the wild-type virus.

  • Site-Directed Mutagenesis for Confirmation:

    • Use a plasmid containing the wild-type RSV F gene as a template.

    • Design primers containing the desired mutation.

    • Perform PCR using these primers to introduce the mutation into the plasmid.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Phenotypic Analysis:

    • Express the mutant F proteins in a suitable cell line (e.g., HEK293T).

    • Perform cell-cell fusion assays or viral entry assays in the presence of varying concentrations of the inhibitor to confirm that the identified mutation confers resistance.[1][3]

Visualizations

Mechanism of Action of (S)-Enzaplatovir

Enzaplatovir_Mechanism_of_Action Mechanism of (S)-Enzaplatovir Action on RSV F Protein cluster_0 Normal Viral Fusion Process cluster_1 Inhibition by (S)-Enzaplatovir Prefusion_F Prefusion RSV F Protein (Metastable) Postfusion_F Postfusion RSV F Protein (Stable) Prefusion_F->Postfusion_F Conformational Change Binding_Site Binding to Central Cavity of Prefusion F Prefusion_F->Binding_Site Binds to Membrane_Fusion Viral and Host Membrane Fusion Postfusion_F->Membrane_Fusion Enzaplatovir (S)-Enzaplatovir Enzaplatovir->Binding_Site Stabilization Stabilization of Prefusion Conformation Binding_Site->Stabilization prevents Stabilization->Postfusion_F Blocks transition Inhibition Inhibition of Membrane Fusion Stabilization->Inhibition leads to

Caption: Mechanism of (S)-Enzaplatovir Action.

Experimental Workflow for Binding Site Characterization

Experimental_Workflow Workflow for Characterizing the (S)-Enzaplatovir Binding Site start Start protein_prep Recombinant Prefusion RSV F Protein Production start->protein_prep itc Isothermal Titration Calorimetry (ITC) protein_prep->itc crystallography X-ray Crystallography protein_prep->crystallography resistance Resistance Selection & Genotyping protein_prep->resistance binding_data Quantitative Binding Data (Kd, n, ΔH) itc->binding_data conclusion Characterization of Binding Site binding_data->conclusion structure High-Resolution 3D Structure of F-Inhibitor Complex crystallography->structure structure->conclusion mutations Identification of Resistance Mutations resistance->mutations mutagenesis Site-Directed Mutagenesis mutations->mutagenesis validation Validation of Resistance Phenotype mutagenesis->validation validation->conclusion

Caption: Experimental Workflow for Binding Site Characterization.

References

Foundational

(S)-Enzaplatovir CAS number and molecular weight

An In-depth Technical Guide to (S)-Enzaplatovir For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (S)-Enzaplatovir, a potent antiviral agent. The do...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-Enzaplatovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Enzaplatovir, a potent antiviral agent. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Core Properties of (S)-Enzaplatovir

(S)-Enzaplatovir, also known as (S)-BTA-C585, is the S-enantiomer of Enzaplatovir. It has been identified as a promising drug candidate for the treatment of respiratory syncytial virus (RSV) infections.

PropertyValueReference
CAS Number 1323077-88-8[1][2]
Molecular Formula C₂₀H₁₉N₅O₃[1]
Molecular Weight 377.40 g/mol [1][3][4]

Antiviral Activity and Mechanism of Action

(S)-Enzaplatovir demonstrates potent antiviral activity specifically against the respiratory syncytial virus (RSV). Its primary mechanism of action is the inhibition of viral entry into host cells.

ParameterValueTargetMechanismReference
EC₅₀ 56 nMRespiratory Syncytial Virus (RSV)Fusion Inhibitor[1][2]

Enzaplatovir is an orally bioavailable small molecule that functions as an RSV entry inhibitor.[5] It targets the RSV fusion (F) protein, a critical component for the fusion of the viral envelope with the host cell membrane. By binding to the F protein, (S)-Enzaplatovir stabilizes its prefusion conformation, preventing the conformational changes necessary for membrane fusion and subsequent viral entry.

cluster_virus RSV Virion cluster_host Host Cell cluster_drug Drug Action RSV RSV F_protein_pre F Protein (Prefusion) Receptor Host Cell Receptor F_protein_pre->Receptor Attachment Fusion_Blocked Viral Fusion Inhibited F_protein_pre->Fusion_Blocked Conformational Change Blocked HostCell Host Cell Membrane Enzaplatovir (S)-Enzaplatovir Enzaplatovir->F_protein_pre Binding & Stabilization

Caption: Mechanism of action of (S)-Enzaplatovir as an RSV fusion inhibitor.

Experimental Protocols

While specific, detailed experimental protocols for (S)-Enzaplatovir are not publicly available, the following are representative methodologies for evaluating RSV fusion inhibitors.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of a compound required to protect host cells from virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates.

  • Infection: Infect the cells with RSV at a specific multiplicity of infection (MOI).

  • Compound Addition: Add serial dilutions of the test compound (e.g., (S)-Enzaplatovir) to the infected cells.

  • Incubation: Incubate the plates for a period sufficient to observe cytopathic effects in control wells (typically 4-6 days).

  • Staining: Stain the cells with a dye such as crystal violet, which stains viable cells.

  • Quantification: Quantify the amount of stain, which is proportional to the number of viable cells. The EC₅₀ value is calculated as the compound concentration that results in 50% protection from virus-induced cell death.

start Start seed_cells Seed HEp-2 Cells (96-well plate) start->seed_cells infect_cells Infect Cells with RSV seed_cells->infect_cells add_compound Add Serial Dilutions of (S)-Enzaplatovir infect_cells->add_compound incubate Incubate (4-6 days) add_compound->incubate stain Stain with Crystal Violet incubate->stain quantify Quantify Cell Viability stain->quantify calculate Calculate EC50 quantify->calculate end End calculate->end

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

RSV Fusion Inhibition Assay (Cell-Cell Fusion)

This assay directly measures the ability of a compound to inhibit RSV F protein-mediated membrane fusion.

Methodology:

  • Effector Cell Preparation: Transfect one population of cells (e.g., 293T) with plasmids expressing the RSV F protein and a reporter gene like luciferase under the control of a T7 promoter.

  • Target Cell Preparation: Transfect a second population of cells with a plasmid expressing T7 RNA polymerase.

  • Co-culture: Co-culture the effector and target cells in the presence of serial dilutions of the test compound.

  • Fusion and Reporter Activation: If cell-cell fusion occurs, the T7 polymerase from the target cells will enter the effector cells and drive the expression of the luciferase reporter gene.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity. A decrease in luciferase signal indicates inhibition of fusion.

cluster_prep Cell Preparation effector_cells Effector Cells: Transfect with RSV F & T7-Luciferase coculture Co-culture Effector & Target Cells with (S)-Enzaplatovir effector_cells->coculture target_cells Target Cells: Transfect with T7 Polymerase target_cells->coculture fusion Cell-Cell Fusion (if not inhibited) coculture->fusion luciferase Luciferase Expression fusion->luciferase measure Measure Luciferase Activity luciferase->measure

Caption: Workflow for a cell-cell fusion inhibition assay.

Clinical Development

Enzaplatovir has undergone investigation in human clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity against RSV infection.[1] These trials are crucial for determining the therapeutic potential of (S)-Enzaplatovir in a clinical setting.

References

Exploratory

(S)-Enzaplatovir: A Technical Guide to its In Vitro Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the in vitro antiviral activity of (S)-Enzaplatovir, a potent inhibitor of the Respiratory Syncytial V...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of (S)-Enzaplatovir, a potent inhibitor of the Respiratory Syncytial Virus (RSV). The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used for its evaluation.

Introduction

(S)-Enzaplatovir, also known as (S)-BTA-C585, is the S-enantiomer of Enzaplatovir. It is an orally bioavailable small molecule that has demonstrated significant antiviral activity, particularly against the Respiratory Syncytial Virus (RSV)[1][2]. RSV is a leading cause of lower respiratory tract infections, especially in infants and the elderly. (S)-Enzaplatovir targets the RSV fusion (F) protein, a critical component for viral entry into host cells, thereby inhibiting the initiation of infection.

In Vitro Antiviral Activity

(S)-Enzaplatovir has been shown to be a potent inhibitor of RSV in cell culture. The primary measure of its antiviral efficacy is the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.

Compound Virus EC50 (nM) Reference
(S)-EnzaplatovirRespiratory Syncytial Virus (RSV)56[1][2]

Further research is needed to establish the 50% cytotoxic concentration (CC50) and the resulting selectivity index (SI) to fully characterize the in vitro therapeutic window of (S)-Enzaplatovir.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

The antiviral activity of (S)-Enzaplatovir stems from its ability to inhibit the fusion of the viral envelope with the host cell membrane, a process mediated by the RSV F protein. The F protein undergoes a significant conformational change to facilitate this fusion. (S)-Enzaplatovir is believed to bind to the F protein, stabilizing it in its pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion.

cluster_0 RSV Entry and Fusion Pathway cluster_1 Inhibition by (S)-Enzaplatovir Virus_Attachment RSV Attachment to Host Cell F_Protein_Prefusion F Protein (Pre-fusion conformation) Virus_Attachment->F_Protein_Prefusion Engagement of attachment factors F_Protein_Trigger Conformational Change Trigger F_Protein_Prefusion->F_Protein_Trigger F_Protein_Postfusion F Protein (Post-fusion conformation) F_Protein_Trigger->F_Protein_Postfusion Structural Rearrangement Membrane_Fusion Viral and Host Membrane Fusion F_Protein_Postfusion->Membrane_Fusion Viral_Entry Viral Content Release into Cytoplasm Membrane_Fusion->Viral_Entry Enzaplatovir (S)-Enzaplatovir Inhibition Inhibition Enzaplatovir->Inhibition Inhibition->F_Protein_Trigger cluster_0 Experimental Workflow: In Vitro Antiviral Assay cluster_1 Parallel Cytotoxicity Assay Cell_Seeding Seed Host Cells (e.g., HEp-2) in 96-well plates Compound_Addition Add Serial Dilutions of (S)-Enzaplatovir Cell_Seeding->Compound_Addition Cytotox_Cells Seed Host Cells Virus_Infection Infect Cells with RSV Compound_Addition->Virus_Infection Incubation Incubate for 4-5 days Virus_Infection->Incubation Viability_Assay Assess Cell Viability (e.g., MTT or Crystal Violet) Incubation->Viability_Assay Data_Analysis Calculate EC50 and CC50 Viability_Assay->Data_Analysis Cytotox_Compound Add Compound Dilutions Cytotox_Cells->Cytotox_Compound Cytotox_Incubation Incubate Cytotox_Compound->Cytotox_Incubation Cytotox_Incubation->Viability_Assay

References

Foundational

Structural Biology of (S)-Enzaplatovir and Respiratory Syncytial Virus F Protein Interaction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants and the elderly. The viral fusion (F) protei...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants and the elderly. The viral fusion (F) protein is a critical component of the RSV life cycle, mediating the fusion of the viral and host cell membranes, and is a prime target for antiviral drug development. (S)-Enzaplatovir, the S-enantiomer of Enzaplatovir, has been identified as a potent inhibitor of RSV entry. This technical guide provides a comprehensive overview of the structural biology governing the interaction between (S)-Enzaplatovir and the RSV F protein. While specific quantitative binding and structural data for (S)-Enzaplatovir are not publicly available, this document extrapolates from research on similar small-molecule RSV fusion inhibitors to elucidate its likely mechanism of action. Detailed experimental protocols for characterizing such interactions are also provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction to Respiratory Syncytial Virus and the Fusion (F) Protein

Respiratory Syncytial Virus is an enveloped, single-stranded RNA virus belonging to the Pneumoviridae family. It is the leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, in infants worldwide. The RSV envelope contains two major glycoproteins: the attachment (G) protein and the fusion (F) protein. The F protein is a type I fusion protein that exists as a trimer on the viral surface. It transitions from a metastable prefusion conformation to a highly stable postfusion conformation, a process that drives the merger of the viral and host cell membranes, allowing the viral genome to enter the host cell. Due to its essential role in viral entry and its conserved nature across RSV strains, the F protein is a primary target for neutralizing antibodies and antiviral therapeutics.

(S)-Enzaplatovir: An RSV Entry Inhibitor

(S)-Enzaplatovir is a small molecule that has demonstrated potent antiviral activity against RSV. It is classified as an entry inhibitor, specifically targeting the F protein to prevent the fusion process.

Antiviral Activity

The primary reported quantitative data for (S)-Enzaplatovir is its half-maximal effective concentration (EC50) against RSV in cell culture.

Compound Parameter Value Reference
(S)-EnzaplatovirEC50 against RSV56 nM

Note: Further quantitative data on binding affinity (Kd), association rate (kon), and dissociation rate (koff) for the direct interaction between (S)-Enzaplatovir and the RSV F protein are not currently available in the public domain.

Structural Basis of F Protein Fusion and Inhibition

The RSV F protein undergoes a significant conformational change to mediate membrane fusion. Small-molecule inhibitors, likely including (S)-Enzaplatovir, are understood to bind to a specific pocket within the prefusion F protein, stabilizing it and preventing this structural rearrangement.

RSV_Fusion_Pathway Figure 1: RSV F Protein Mediated Membrane Fusion cluster_prefusion Prefusion State cluster_postfusion Postfusion State cluster_inhibition Inhibition PreF Prefusion F Protein (Metastable) PostF Postfusion F Protein (Stable) PreF->PostF Conformational Change (Triggers Fusion) InhibitedF (S)-Enzaplatovir-Bound Prefusion F Protein (Stabilized) PreF->InhibitedF (S)-Enzaplatovir Binding Inhibition_Mechanism Figure 2: Proposed Mechanism of (S)-Enzaplatovir Action PreF_Trimer Prefusion F Protein Trimer Binding_Pocket Central Binding Pocket Stabilized_Complex Stabilized Prefusion Complex Binding_Pocket->Stabilized_Complex Induces Stabilization Enzaplatovir (S)-Enzaplatovir Enzaplatovir->Binding_Pocket Binds to Fusion_Blocked Membrane Fusion Blocked Stabilized_Complex->Fusion_Blocked Experimental_Workflow Figure 3: Generalized Workflow for Inhibitor Characterization start Start protein_production Recombinant F Protein Production & Purification start->protein_production activity_assay In Vitro Antiviral Activity Assay (EC50) protein_production->activity_assay binding_assay Biophysical Binding Assays (Kd, kon, koff) protein_production->binding_assay end End activity_assay->end structural_studies Structural Studies (X-ray/Cryo-EM) binding_assay->structural_studies structural_studies->end

Protocols & Analytical Methods

Method

(S)-Enzaplatovir In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vitro antiviral activity of (S)-Enzaplatovir, a potent inhibitor of the Respiratory Syncy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiviral activity of (S)-Enzaplatovir, a potent inhibitor of the Respiratory Syncytial Virus (RSV). Detailed protocols for assessing its antiviral efficacy and cytotoxicity are presented, along with a summary of its quantitative antiviral data and a visualization of its mechanism of action.

Introduction

(S)-Enzaplatovir, the S-enantiomer of Enzaplatovir (also known as BTA-C585), is a small molecule inhibitor targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein. By inhibiting the F protein, (S)-Enzaplatovir effectively blocks the entry of the virus into the host cell, a critical step in the viral lifecycle. This document outlines the necessary protocols to evaluate the antiviral potency of (S)-Enzaplatovir in a laboratory setting.

Quantitative Data Summary

The antiviral activity and cytotoxicity of (S)-Enzaplatovir and its racemate (Enzaplatovir/BTA-C585) have been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

CompoundVirus Strain(s)Cell LineAssay TypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
(S)-EnzaplatovirRSVNot SpecifiedNot Specified56[1]>20>357
Enzaplatovir (BTA-C585)RSV A and B clinical isolatesHEp-2Not Specified~100>20>200

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Potency (EC₅₀)

This protocol is designed to determine the concentration of (S)-Enzaplatovir required to reduce the number of RSV-induced plaques by 50%.

Materials:

  • (S)-Enzaplatovir

  • Human epidermoid carcinoma (HEp-2) cells

  • Respiratory Syncytial Virus (RSV) strain (e.g., A2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

Procedure:

  • Cell Culture: Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed HEp-2 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of (S)-Enzaplatovir in DMEM.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Treatment: After a 1-2 hour adsorption period at 37°C, remove the viral inoculum and add the prepared dilutions of (S)-Enzaplatovir to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Add an overlay of methylcellulose medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible.

  • Staining and Counting: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol assesses the effect of (S)-Enzaplatovir on the viability of host cells.

Materials:

  • (S)-Enzaplatovir

  • HEp-2 cells

  • DMEM with supplements

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEp-2 cells into a 96-well plate at an appropriate density.

  • Compound Addition: The following day, add serial dilutions of (S)-Enzaplatovir to the wells. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence, depending on the reagent used, with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed HEp-2 Cells in Plates infect Infect HEp-2 Monolayer with RSV prep_cells->infect prep_compound Prepare Serial Dilutions of (S)-Enzaplatovir treat Add (S)-Enzaplatovir Dilutions prep_compound->treat prep_virus Prepare RSV Inoculum prep_virus->infect infect->treat overlay Add Methylcellulose Overlay treat->overlay incubate Incubate for 3-5 Days overlay->incubate stain Fix, Stain, and Count Plaques incubate->stain calculate Calculate % Plaque Reduction stain->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Experimental workflow for the in vitro plaque reduction assay.

mechanism_of_action F_protein RSV F Protein (pre-fusion) membrane Host Cell Membrane F_protein->membrane 4. Fusion Blocked G_protein RSV G Protein receptor Host Cell Receptor G_protein->receptor 1. Attachment receptor->F_protein 2. Triggers Conformational Change enzaplatovir (S)-Enzaplatovir enzaplatovir->F_protein 3. Binds to F Protein

References

Application

Application Notes and Protocols for (S)-Enzaplatovir Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Enzaplatovir is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein.[1][2] A...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Enzaplatovir is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein.[1][2] As the S-enantiomer of Enzaplatovir, it demonstrates significant antiviral activity by preventing the entry of the virus into the host cell.[1][3] These application notes provide detailed protocols for conducting cell-based assays to determine the in vitro efficacy of (S)-Enzaplatovir against RSV. The described assays include the Plaque Reduction Assay to measure the inhibition of viral replication, the Viral Yield Reduction Assay to quantify the reduction in infectious virus production, and the Cytopathic Effect (CPE) Inhibition Assay to assess the protection of host cells from virus-induced damage. Additionally, a protocol for determining cytotoxicity is provided to enable the calculation of the selectivity index, a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

(S)-Enzaplatovir targets the RSV F protein, a type I transmembrane glycoprotein essential for the fusion of the viral envelope with the host cell membrane. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the merger of the two membranes and allows the viral genome to enter the host cell cytoplasm. (S)-Enzaplatovir and other RSV fusion inhibitors are thought to bind to a pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[3][4]

RSV_F_Protein_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell Virion Virion Receptor Host Cell Receptor Virion->Receptor G Protein Mediated PrefusionF Prefusion F Protein PrefusionF->Receptor Attachment HostCell Host Cell Membrane Triggering 2. Conformational Change (Triggering) Enzaplatovir (S)-Enzaplatovir Enzaplatovir->InhibitionPoint Attachment 1. Attachment Fusion 3. Membrane Fusion Triggering->Fusion Entry 4. Viral Entry Fusion->Entry InhibitionPoint->Triggering Blocks Conformational Change

Caption: RSV F protein-mediated membrane fusion pathway and the inhibitory action of (S)-Enzaplatovir.

Data Presentation: In Vitro Efficacy of (S)-Enzaplatovir

The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of (S)-Enzaplatovir. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Cell LineVirus StrainAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HEp-2RSV (unspecified)Not Specified56[5]>100 (estimated)>1785
HEp-2RSV APlaque ReductionData not availableData not availableData not available
HEp-2RSV BPlaque ReductionData not availableData not availableData not available
A549RSV AViral YieldData not availableData not availableData not available
A549RSV BViral YieldData not availableData not availableData not available

Experimental Protocols

The following protocols provide a general framework for assessing the efficacy of (S)-Enzaplatovir. Specific parameters may require optimization based on the RSV strain and cell line used.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus and evaluating the ability of a compound to inhibit viral replication, as measured by the reduction in the number of viral plaques.

Materials:

  • HEp-2 or Vero cells

  • RSV stock (e.g., A2 or Long strain)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) (infection medium)

  • (S)-Enzaplatovir stock solution (in DMSO)

  • Overlay medium (e.g., 1% methylcellulose or 0.75% agarose in DMEM)

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed HEp-2 or Vero cells in culture plates to form a confluent monolayer.

  • Prepare serial dilutions of (S)-Enzaplatovir in infection medium.

  • Prepare a virus dilution in infection medium to yield 50-100 plaque-forming units (PFU) per well.

  • Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with 200 µL of the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate for 2 hours at 37°C, rocking gently every 15-20 minutes to ensure even distribution of the inoculum.

  • Remove the inoculum and overlay the cells with 2 mL of overlay medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Viral Yield Reduction Assay (VYRA)

This assay measures the effect of a compound on the production of new infectious virus particles.

Materials:

  • A549 or HEp-2 cells

  • RSV stock

  • Infection medium (DMEM with 2% FBS)

  • (S)-Enzaplatovir stock solution

  • 96-well or 24-well cell culture plates

  • Reagents for virus titration (e.g., plaque assay or TCID50 assay)

Protocol:

  • Seed A549 or HEp-2 cells in culture plates and grow to confluency.

  • Prepare serial dilutions of (S)-Enzaplatovir in infection medium.

  • Infect the cell monolayers with RSV at a multiplicity of infection (MOI) of 0.1 to 1.

  • After a 2-hour adsorption period, remove the inoculum, wash the cells with PBS, and add the compound dilutions.

  • Incubate the plates for 24-48 hours at 37°C.

  • Harvest the cell culture supernatant (and/or cell lysates) and perform serial dilutions.

  • Determine the viral titer in the harvested samples using a standard plaque assay or TCID50 assay.

  • Calculate the reduction in viral yield for each compound concentration compared to the virus control.

  • Determine the EC50 value as described for the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes.

Materials:

  • HEp-2 or A549 cells

  • RSV stock

  • Infection medium

  • (S)-Enzaplatovir stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Protocol:

  • Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of (S)-Enzaplatovir in infection medium.

  • Remove the growth medium and add the compound dilutions to the wells.

  • Infect the cells with RSV at an MOI that causes significant CPE within 3-5 days. Include virus control and cell control wells.

  • Incubate the plate at 37°C until CPE is maximal in the virus control wells.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of CPE inhibition for each compound concentration.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay

This assay is crucial for determining the concentration of the compound that is toxic to the host cells and for calculating the selectivity index.

Materials:

  • HEp-2 or A549 cells

  • Growth medium (DMEM with 10% FBS)

  • (S)-Enzaplatovir stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

Protocol:

  • Seed cells in a 96-well plate at the same density as for the efficacy assays.

  • After 24 hours, replace the medium with fresh growth medium containing serial dilutions of (S)-Enzaplatovir. Include a cell control with no compound.

  • Incubate the plate for the same duration as the efficacy assays (e.g., 3-5 days).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.[7][8]

Experimental Workflow and Data Analysis

The general workflow for determining the efficacy and cytotoxicity of (S)-Enzaplatovir involves a dose-response analysis.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellSeeding Seed Host Cells (e.g., HEp-2, A549) Infection Infect Cells with Virus and Treat with Compound CellSeeding->Infection CompoundDilution Prepare Serial Dilutions of (S)-Enzaplatovir CompoundDilution->Infection VirusPrep Prepare Virus Inoculum VirusPrep->Infection Incubation Incubate for Specified Period Infection->Incubation Endpoint Endpoint Measurement (Plaques, Viral Titer, CPE, Cell Viability) Incubation->Endpoint DataCollection Collect Raw Data (e.g., Plaque Counts, Absorbance) Endpoint->DataCollection Normalization Normalize Data (% Inhibition, % Viability) DataCollection->Normalization CurveFitting Dose-Response Curve Fitting (Non-linear Regression) Normalization->CurveFitting ParameterCalc Calculate EC50, CC50, and Selectivity Index CurveFitting->ParameterCalc

Caption: General workflow for determining the antiviral efficacy and cytotoxicity of (S)-Enzaplatovir.

Data Analysis: The EC50 and CC50 values are typically determined by plotting the normalized response (e.g., % inhibition or % viability) against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[9] The selectivity index is then calculated as:

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.

References

Method

Application Notes and Protocols for (S)-Enzaplatovir in Respiratory Syncytial Virus (RSV) Infection Models

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Enzaplatovir, also known as EDP-938, is a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Enzaplatovir, also known as EDP-938, is a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N).[1][2][3] By targeting the N protein, (S)-Enzaplatovir disrupts a post-entry stage of the viral life cycle, effectively inhibiting RSV replication.[2][4] This novel mechanism of action presents a high barrier to resistance compared to other classes of RSV inhibitors, such as fusion or polymerase inhibitors.[2] In vitro studies have demonstrated its high potency against both RSV-A and RSV-B strains and clinical isolates.[2][4] Furthermore, (S)-Enzaplatovir has shown synergistic antiviral activity when combined with other RSV inhibitors.[2][5] Preclinical in vivo studies have demonstrated its efficacy in a non-human primate model of RSV infection.[2][4][5]

These application notes provide a summary of the in vivo efficacy data for (S)-Enzaplatovir and detailed protocols for its evaluation in relevant animal models of RSV infection.

Data Presentation

In Vitro Efficacy of (S)-Enzaplatovir against RSV
RSV StrainCell LineAssay TypeEC50 (nM)Reference
Long (A)HEp-2Cytopathic Effect (CPE)52 ± 12[4]
Long (A)HEp-2RT-qPCR89 ± 16[4]
Long (A)Human Bronchial Epithelial Cells (HBECs)Not Specified21[2]
M37 (A)Human Bronchial Epithelial Cells (HBECs)Not Specified23[2]
VR-955 (B)Human Bronchial Epithelial Cells (HBECs)Not Specified64[2]
Various Clinical Isolates (A and B)Not SpecifiedNot Specified~100[6]
In Vivo Efficacy of (S)-Enzaplatovir in an Animal Model
Animal ModelRSV StrainDosing RegimenKey FindingsReference
African Green MonkeyRSV A2Prophylactic and TherapeuticSignificant reduction in viral load[4]
Cotton RatNot SpecifiedNot SpecifiedDemonstrated antiviral activity[6]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of (S)-Enzaplatovir

G cluster_host_cell Host Cell Cytoplasm RSV_entry RSV Entry (Fusion) Uncoating Viral Uncoating RSV_entry->Uncoating Replication_Transcription Replication & Transcription Complex (N-P-L proteins) Uncoating->Replication_Transcription N_Protein Viral Nucleoprotein (N) Replication_Transcription->N_Protein Assembly Virion Assembly Replication_Transcription->Assembly N_Protein->Replication_Transcription Essential for function Viral_RNA Viral RNA Viral_RNA->Replication_Transcription Budding New Virion Budding Assembly->Budding Enzaplatovir (S)-Enzaplatovir Enzaplatovir->N_Protein Inhibits RSV RSV Virion RSV->RSV_entry G Animal_Model Select Animal Model (e.g., Mouse, Cotton Rat, NHP) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Infection Intranasal RSV Inoculation Grouping->Infection Treatment Administer (S)-Enzaplatovir or Vehicle Control Infection->Treatment Monitoring Monitor Clinical Signs and Weight Loss Treatment->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Analysis Analyze Viral Load, Lung Pathology, and Inflammatory Markers Euthanasia->Analysis

References

Application

Application Notes and Protocols for (S)-Enzaplatovir Studies Using the Cotton Rat Model

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Enzaplatovir (also known as (S)-BTA-C585) is the S-enantiomer of Enzaplatovir, an orally bioavailable small molecule inhibitor of the respi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Enzaplatovir (also known as (S)-BTA-C585) is the S-enantiomer of Enzaplatovir, an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV). As an antiviral agent, (S)-Enzaplatovir has demonstrated potent activity against RSV in in-vitro assays, with an EC50 of 56 nM. Its mechanism of action is the inhibition of RSV-mediated membrane fusion by targeting the viral F protein. This document provides detailed application notes and standardized protocols for the preclinical evaluation of (S)-Enzaplatovir in the cotton rat (Sigmodon hispidus) model, which is the preferred small animal model for studying human RSV infection due to its high permissiveness to viral replication and the translational relevance of the model to human disease.

Mechanism of Action: RSV Fusion Inhibition

(S)-Enzaplatovir is a fusion inhibitor that targets the RSV fusion (F) glycoprotein. The F protein is essential for the entry of the virus into the host cell by mediating the fusion of the viral envelope with the host cell membrane. This process involves a significant conformational change in the F protein from a metastable prefusion state to a stable postfusion state. (S)-Enzaplatovir and similar fusion inhibitors bind to a specific pocket within the prefusion conformation of the F protein, stabilizing it and preventing the necessary structural rearrangements for membrane fusion. This ultimately blocks viral entry and subsequent replication.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_drug Intervention RSV RSV F_protein_pre Prefusion F Protein Host_Cell Host Cell Membrane F_protein_pre->Host_Cell Attachment F_protein_post Postfusion F Protein F_protein_pre->F_protein_post Conformational Change Enzaplatovir (S)-Enzaplatovir Enzaplatovir->F_protein_pre Binds & Stabilizes Enzaplatovir->F_protein_post Blocks Transition Fusion Membrane Fusion F_protein_post->Fusion Infection Viral Entry & Replication Fusion->Infection Antiviral_Testing_Workflow start Start: Acclimatize Cotton Rats (6-8 weeks old) treatment Administer (S)-Enzaplatovir or Vehicle Control (Prophylactic or Therapeutic Regimen) start->treatment infection Intranasal Inoculation with RSV (e.g., Strain A2) treatment->infection monitoring Daily Monitoring (Weight, Clinical Signs) infection->monitoring euthanasia Euthanize Animals at Peak Viral Replication (Day 4-5 post-infection) monitoring->euthanasia sampling Collect Lung and Nasal Tissues euthanasia->sampling analysis Quantify Viral Load (Plaque Assay or qPCR) and Assess Lung Pathology (Histology) sampling->analysis end End: Data Analysis analysis->end

Method

Application Notes and Protocols: Pharmacokinetics of (S)-Enzaplatovir in Animal Models

A critical review of publicly available data indicates a significant lack of detailed, quantitative preclinical pharmacokinetic data for (S)-Enzaplatovir in animal models. While (S)-Enzaplatovir (also known as BTA-C585)...

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of publicly available data indicates a significant lack of detailed, quantitative preclinical pharmacokinetic data for (S)-Enzaplatovir in animal models. While (S)-Enzaplatovir (also known as BTA-C585) is identified as a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV), specific studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in commonly used preclinical species such as rats, mice, dogs, or non-human primates are not available in the public domain.

This absence of data prevents the creation of a comprehensive summary of key pharmacokinetic parameters, detailed experimental protocols, and associated metabolic pathway diagrams as requested. Such information is typically found in peer-reviewed publications, regulatory submission documents, or detailed patent filings, none of which currently offer the required level of detail for (S)-Enzaplatovir.

To fulfill the user's request for detailed Application Notes and Protocols, specific quantitative data and methodologies are essential. The following sections outline the type of information that would be necessary and provide generalized protocols and diagrams that are commonly employed in preclinical pharmacokinetic studies for antiviral compounds. These can serve as a template for researchers when such data for (S)-Enzaplatovir becomes available.

Quantitative Pharmacokinetic Data Summary

A comprehensive understanding of the pharmacokinetic profile of (S)-Enzaplatovir would require data presented in a format similar to the table below. This table remains unpopulated due to the current lack of publicly available information.

Table 1: Comparative Pharmacokinetic Parameters of (S)-Enzaplatovir in Animal Models

ParameterMouseRatDogCynomolgus Monkey
Dose (mg/kg) Data N/AData N/AData N/AData N/A
Route of Administration Data N/AData N/AData N/AData N/A
Cmax (ng/mL) Data N/AData N/AData N/AData N/A
Tmax (h) Data N/AData N/AData N/AData N/A
AUC (0-t) (ng·h/mL) Data N/AData N/AData N/AData N/A
AUC (0-inf) (ng·h/mL) Data N/AData N/AData N/AData N/A
Half-life (t½) (h) Data N/AData N/AData N/AData N/A
Clearance (CL) (mL/h/kg) Data N/AData N/AData N/AData N/A
Volume of Distribution (Vd) (L/kg) Data N/AData N/AData N/AData N/A
Oral Bioavailability (%) Data N/AData N/AData N/AData N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Generalized Experimental Protocols for Preclinical Pharmacokinetic Studies

The following are generalized protocols that are typically adapted for the evaluation of novel small molecule antivirals like (S)-Enzaplatovir in animal models.

Animal Models and Husbandry
  • Species: Male and female Sprague-Dawley rats (8-10 weeks old), CD-1 mice (6-8 weeks old), and Beagle dogs (1-2 years old) are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard chow and water should be provided ad libitum.

  • Acclimatization: A minimum of a one-week acclimatization period is required before the commencement of any experimental procedures.

  • Ethical Approval: All animal experiments must be conducted in accordance with the guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

Formulation and Dosing
  • Formulation: (S)-Enzaplatovir can be formulated as a solution or suspension for oral (PO) and intravenous (IV) administration. A common vehicle for oral administration is 0.5% methylcellulose in water. For intravenous administration, a solution in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline may be appropriate, pending solubility and stability assessments.

  • Dose Levels: At least two to three dose levels should be evaluated for both oral and intravenous routes to assess dose proportionality.

  • Administration:

    • Oral (PO): Administered via oral gavage.

    • Intravenous (IV): Administered as a bolus injection or short infusion, typically into a tail vein (rodents) or cephalic vein (dogs).

Sample Collection
  • Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collection Site: For rodents, blood can be collected via the tail vein, saphenous vein, or through terminal cardiac puncture. For dogs, collection from the cephalic or jugular vein is standard.

  • Anticoagulant: Blood samples are typically collected into tubes containing an anticoagulant such as K2-EDTA.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analyte from the plasma matrix.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualizations of Experimental Workflows and Potential Pathways

Below are generalized diagrams representing a typical experimental workflow for a preclinical pharmacokinetic study and a hypothetical metabolic pathway for a compound like (S)-Enzaplatovir.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis formulation Formulation of (S)-Enzaplatovir dosing Dosing (PO / IV) formulation->dosing animal_prep Animal Acclimatization animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep bioanalysis LC-MS/MS Bioanalysis plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

G cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver) cluster_excretion Excretion oral (S)-Enzaplatovir (Oral Administration) systemic Parent Drug in Plasma oral->systemic GI Absorption metabolite1 Phase I Metabolite (e.g., Oxidation) systemic->metabolite1 CYP450 Enzymes urine Urine systemic->urine Renal Clearance metabolite2 Phase II Metabolite (e.g., Glucuronidation) metabolite1->metabolite2 UGT Enzymes metabolite2->urine feces Feces metabolite2->feces Biliary Excretion

Caption: A hypothetical metabolic pathway for (S)-Enzaplatovir.

Application

Application Notes and Protocols: Formulation of (S)-Enzaplatovir for In Vivo Administration

Audience: Researchers, scientists, and drug development professionals. Introduction: (S)-Enzaplatovir, also known as (S)-BTA-C585, is the S-enantiomer of Enzaplatovir, an orally bioavailable small-molecule inhibitor of t...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Enzaplatovir, also known as (S)-BTA-C585, is the S-enantiomer of Enzaplatovir, an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV)[1][2][3]. RSV is a primary cause of lower respiratory tract infections, representing a significant medical burden worldwide[4]. (S)-Enzaplatovir exhibits potent antiviral activity by functioning as an RSV fusion inhibitor, targeting the viral F protein to prevent its entry into host cells[5][6][7]. Effective in vivo administration of (S)-Enzaplatovir is critical for preclinical studies, including pharmacokinetic (PK), pharmacodynamic (PD), and efficacy assessments in animal models[8][9]. Due to the physicochemical properties of many antiviral compounds, such as poor aqueous solubility, appropriate formulation is essential to ensure bioavailability and reliable experimental outcomes[10].

These application notes provide detailed protocols for the formulation of (S)-Enzaplatovir for in vivo research, summarize key quantitative data, and illustrate relevant biological and experimental workflows.

Physicochemical and Biological Data

Proper formulation begins with understanding the fundamental properties of the compound. Key data for (S)-Enzaplatovir are summarized below.

Table 1: Physicochemical Properties of (S)-Enzaplatovir

Property Value Source
Molecular Formula C₂₀H₁₉N₅O₃ [3]
Molecular Weight 377.4 g/mol [3]
CAS Number 1323077-88-8 [1][3]

| In Vitro Solubility | ≥ 200 mg/mL in DMSO (requires sonication) |[2][3] |

Table 2: In Vitro Antiviral Activity

Parameter Value Description Source

| EC₅₀ | 56 nM | 50% effective concentration against RSV |[1][3][11] |

Mechanism of Action: RSV Fusion Inhibition

(S)-Enzaplatovir's antiviral activity stems from its ability to inhibit the fusion of the viral envelope with the host cell membrane. This process is mediated by the RSV F protein, which undergoes a conformational change to facilitate membrane fusion. By targeting the F protein, (S)-Enzaplatovir effectively blocks the virus's entry into the cell, halting the replication cycle at an early stage.

RSV_Lifecycle cluster_host Host Cell Cytoplasm cluster_entry Viral Entry Replication Viral Genome Replication & Transcription Assembly Assembly of New Virions Replication->Assembly Budding Release by Budding Assembly->Budding Attachment 1. Attachment (G Protein) Fusion 2. Membrane Fusion (F Protein) Attachment->Fusion Fusion->Replication Release of Nucleocapsid RSV RSV Virion RSV->Attachment Inhibitor (S)-Enzaplatovir Inhibitor->Fusion Inhibits

Caption: RSV life cycle and the inhibitory action of (S)-Enzaplatovir.

Experimental Protocols for In Vivo Formulation

For reliable in vivo results, it is recommended to prepare the working solution freshly on the day of use[1][4]. The following protocols are based on commonly used vehicles to achieve the desired concentration and stability.

Preparation of Stock Solution

A concentrated stock solution in a suitable organic solvent is the first step for most aqueous-based formulations.

  • Materials:

    • (S)-Enzaplatovir powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Protocol:

    • Weigh the required amount of (S)-Enzaplatovir powder using an analytical balance.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL)[4][11].

    • Vortex thoroughly. If particulates are visible, sonicate the solution in a water bath until it becomes clear[2][5].

    • This stock solution can be stored at -20°C for up to one month or -80°C for up to six months[4]. Avoid repeated freeze-thaw cycles.

Formulation Protocols for Administration

The choice of vehicle depends on the administration route (e.g., oral, intravenous) and the experimental animal model[1]. The solvents should be added sequentially as described.

Table 3: Summary of In Vivo Formulations

Formulation Vehicle Final DMSO % Achievable Concentration Source
1. PEG300 / Tween 80 / Saline 10% ≥ 5 mg/mL [2][3][11]
2. SBE-β-CD / Saline 10% ≥ 5-6 mg/mL [2][3][11]

| 3. Corn Oil | 10% | ≥ 5 mg/mL |[2][3][11] |

Protocol 2.1: Formulation with PEG300 and Tween 80

This vehicle is suitable for routes requiring enhanced solubility and stability.

  • Reagents:

    • (S)-Enzaplatovir DMSO stock solution (e.g., 50 mg/mL)

    • PEG300 (Polyethylene glycol 300)

    • Tween 80 (Polysorbate 80)

    • Saline (0.9% NaCl), sterile

  • Procedure (to prepare 1 mL):

    • Start with 100 µL of the 50 mg/mL (S)-Enzaplatovir DMSO stock solution[4].

    • Add 400 µL of PEG300. Mix until the solution is clear[4].

    • Add 50 µL of Tween 80. Mix again until the solution is clear[4].

    • Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly[4].

    • The final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[2][3].

Protocol 2.2: Formulation with SBE-β-CD

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent often used for intravenous administration.

  • Reagents:

    • (S)-Enzaplatovir DMSO stock solution (e.g., 50 or 60 mg/mL)

    • 20% (w/v) SBE-β-CD in saline solution, sterile

  • Procedure (to prepare 1 mL):

    • Start with 100 µL of the (S)-Enzaplatovir DMSO stock solution[2][11].

    • Add 900 µL of the 20% SBE-β-CD in saline solution[2][11].

    • Mix thoroughly until a clear solution is obtained.

    • The final composition is 10% DMSO and 90% (20% SBE-β-CD in saline)[2][3].

Protocol 2.3: Formulation with Corn Oil

This is a simple formulation suitable for oral or subcutaneous administration where slow release may be desired.

  • Reagents:

    • (S)-Enzaplatovir DMSO stock solution (e.g., 50 mg/mL)

    • Corn oil, sterile

  • Procedure (to prepare 1 mL):

    • Start with 100 µL of the 50 mg/mL (S)-Enzaplatovir DMSO stock solution[4][11].

    • Add 900 µL of corn oil[4][11].

    • Mix thoroughly until a clear and uniform solution is achieved.

    • The final composition is 10% DMSO and 90% corn oil[2][3].

Experimental and Logical Workflows

Successful in vivo studies rely on a logical progression from compound characterization to formulation and finally to animal testing.

Formulation_Workflow start Start powder 1. Weigh (S)-Enzaplatovir Powder start->powder stock 2. Dissolve in DMSO (Prepare Stock Solution) powder->stock cosolvent 3. Add Co-solvents (e.g., PEG300, Tween 80) stock->cosolvent mix1 4. Mix Until Clear cosolvent->mix1 final 5. Add Final Vehicle (e.g., Saline) mix1->final mix2 6. Final Mix final->mix2 administer Ready for In Vivo Administration mix2->administer

Caption: General workflow for preparing (S)-Enzaplatovir for in vivo use.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_efficacy Efficacy Testing (EC50) formulation Formulation Development invitro_efficacy->formulation cytotoxicity Cytotoxicity (CC50) cytotoxicity->formulation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_efficacy Efficacy in Animal Models (e.g., Cotton Rat, Mouse) pk_pd->animal_efficacy formulation->pk_pd

Caption: Logical workflow for preclinical evaluation of an antiviral compound.

References

Method

Preparation of (S)-Enzaplatovir Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the preparation of (S)-Enzaplatovir stock solutions in dimethyl sulfoxide (DMSO). (S)-Enzaplatovir is an S-...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of (S)-Enzaplatovir stock solutions in dimethyl sulfoxide (DMSO). (S)-Enzaplatovir is an S-enantiomer of Enzaplatovir with antiviral activities, notably against the respiratory syncytial virus (RSV)[1][2]. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-Enzaplatovir is essential for its proper handling and storage. Key data is summarized in the table below.

PropertyValueSource
CAS Number 1323077-88-8[1][3]
Molecular Formula C₂₀H₁₉N₅O₃[1]
Molecular Weight 377.4 g/mol [1][4]
Solubility in DMSO Up to 200 mg/mL (529.94 mM)[1][5]
Appearance White to light yellow solid[6]

Experimental Protocol: Preparation of a 100 mM (S)-Enzaplatovir Stock Solution in DMSO

This protocol outlines the steps to prepare a 100 mM stock solution of (S)-Enzaplatovir in DMSO. This concentration is a common starting point for generating working solutions for various in vitro assays.

Materials and Equipment:
  • (S)-Enzaplatovir powder (CAS: 1323077-88-8)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:
  • Acclimatization: Before opening, allow the vial of (S)-Enzaplatovir powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Mass Calculation: To prepare 1 mL of a 100 mM stock solution, the required mass of (S)-Enzaplatovir is calculated using the following formula:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    Mass (mg) = 100 mmol/L x 0.001 L x 377.4 g/mol x 1000 mg/g = 37.74 mg

  • Weighing: Carefully weigh out 37.74 mg of (S)-Enzaplatovir powder using an analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube or vial containing the (S)-Enzaplatovir powder.

  • Dissolution: Tightly cap the tube or vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes[1][5][7]. Visually inspect the solution to ensure it is clear and free of any particulate matter. Due to the hygroscopic nature of DMSO, it is recommended to use a newly opened bottle to ensure maximal solubility[6].

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][3][6].

Stock Solution Preparation Table

For convenience, the table below provides the required mass of (S)-Enzaplatovir to prepare different volumes of common stock concentrations.

Desired Concentration (mM)Volume of DMSORequired Mass of (S)-Enzaplatovir (mg)
10 1 mL3.77
20 1 mL7.55
50 1 mL18.87
100 1 mL37.74

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the (S)-Enzaplatovir stock solution.

Stock_Solution_Workflow cluster_prep Preparation Steps cluster_storage Storage start Start: (S)-Enzaplatovir Powder acclimatize Acclimatize to Room Temperature start->acclimatize calculate Calculate Required Mass acclimatize->calculate weigh Weigh Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate for Dissolution add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Smaller Volumes inspect->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing (S)-Enzaplatovir stock solution.

Safety and Handling Precautions

  • (S)-Enzaplatovir is intended for research use only and has not been fully validated for medical applications[1].

  • Always handle the compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

By following these detailed protocols and safety guidelines, researchers can confidently prepare accurate and stable stock solutions of (S)-Enzaplatovir for their experimental needs.

References

Application

Application Notes and Protocols for Utilizing (S)-Enzaplatovir in RSV Entry and Fusion Studies

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of (S)-Enzaplatovir, a potent Respiratory Syncytial Virus (RSV) L-protein inhibi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-Enzaplatovir, a potent Respiratory Syncytial Virus (RSV) L-protein inhibitor, as a tool to investigate the mechanisms of RSV entry and fusion.

Application Note

(S)-Enzaplatovir is a valuable molecular tool for dissecting the early stages of RSV infection. While its primary target is the viral RNA-dependent RNA polymerase (L-protein), its specific and potent inhibition of viral replication allows researchers to experimentally isolate and study the preceding events of viral entry and membrane fusion. By precisely controlling the timing of its addition to cell culture, the kinetics of these initial steps in the viral life cycle can be elucidated.

The central principle involves using (S)-Enzaplatovir to establish a "stop" point for viral replication. Any viral processes that occur before the addition of the inhibitor will proceed, while subsequent replication and protein synthesis will be blocked. This allows for a temporal analysis of the infection process. For instance, by adding (S)-Enzaplatovir at various time points after initial viral inoculation, researchers can determine the window of time required for the virus to complete entry and fusion.

Furthermore, (S)-Enzaplatovir can be employed to differentiate between virus-cell fusion and cell-cell fusion (syncytia formation). By treating infected cells with the inhibitor after the initial entry phase, one can assess whether the formation of syncytia is primarily driven by the fusion proteins present on the initial infecting virions or if it requires the synthesis of new viral proteins.

Quantitative Data for (S)-Enzaplatovir

The following table summarizes the known quantitative data for (S)-Enzaplatovir, which is essential for designing and interpreting experiments.

ParameterValueVirus Strain/Cell LineReference
EC50 56 nMRespiratory Syncytial Virus (RSV)[1]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Researchers should determine the optimal concentration for their specific RSV strain and cell line.

Experimental Protocols

Time-of-Addition Assay to Determine RSV Entry and Fusion Kinetics

This protocol is designed to define the time course of RSV entry and fusion by adding (S)-Enzaplatovir at different time points post-infection.

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • RSV (e.g., A2 strain)

  • (S)-Enzaplatovir

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., anti-RSV antibody for immunostaining, or reagents for RT-qPCR)

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates to achieve 80-90% confluency on the day of infection.

  • Virus Inoculation: Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 to 1. Adsorb the virus for 1-2 hours at 37°C.

  • Time-course Addition of Inhibitor: Following adsorption, remove the inoculum, wash the cells with PBS, and add fresh culture medium. Add a final concentration of (S)-Enzaplatovir (e.g., 10x EC50) to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours). Include a "no inhibitor" control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Quantification of Infection: Assess the level of viral infection in each well. This can be done by:

    • Immunostaining: Fix the cells and stain for an RSV protein (e.g., F or N protein). The number of infected cells or the intensity of the signal can be quantified.

    • RT-qPCR: Extract cellular RNA and quantify the levels of a specific viral RNA transcript.

  • Data Analysis: Plot the percentage of infection inhibition against the time of inhibitor addition. The time point at which the addition of (S)-Enzaplatovir no longer inhibits viral replication indicates the approximate time required for the completion of entry and the initiation of RNA synthesis.

Interpretation of Results:

  • If (S)-Enzaplatovir is effective when added at early time points but loses its inhibitory effect at later time points, it confirms that the compound acts after entry and fusion but before or during replication.

  • The time at which the inhibitory effect is lost provides an estimate of the duration of the entry and fusion processes.

G cluster_workflow Time-of-Addition Workflow cluster_interpretation Interpretation start Infect cells with RSV add_inhibitor Add (S)-Enzaplatovir at various time points (t=0, 1, 2... hrs) start->add_inhibitor incubate Incubate for 24-48 hrs add_inhibitor->incubate quantify Quantify viral replication incubate->quantify analyze Plot % inhibition vs. time of addition quantify->analyze early Inhibition at early time points conclusion Defines kinetics of entry/fusion early->conclusion late Loss of inhibition at later time points late->conclusion

Workflow for the time-of-addition assay.
Cell-Cell Fusion (Syncytia Formation) Assay

This assay is used to determine if cell-to-cell spread of RSV and the formation of syncytia require active viral replication.

Materials:

  • HEp-2 cells

  • RSV

  • (S)-Enzaplatovir

  • Cell culture medium

  • Microscopy imaging system

  • DAPI or other nuclear stain

  • Antibody against an RSV surface protein (e.g., F protein) and a fluorescently labeled secondary antibody.

Procedure:

  • Infection: Infect a monolayer of HEp-2 cells with RSV at a low MOI (e.g., 0.01) and allow the infection to proceed for 12-18 hours to allow for initial infection and expression of viral proteins on the cell surface.

  • Inhibitor Treatment: After the initial infection period, treat the cells with a replication-inhibiting concentration of (S)-Enzaplatovir. Include a control group with no inhibitor.

  • Incubation: Continue to incubate the cells for an additional 24-48 hours.

  • Visualization of Syncytia:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain with an antibody against the RSV F protein, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify the formation of syncytia by counting the number of syncytia per field of view and/or measuring the average size of syncytia (number of nuclei per syncytium).

Interpretation of Results:

  • Syncytia formation in the presence of (S)-Enzaplatovir: This would suggest that the F protein expressed from the initial infection is sufficient to mediate cell-cell fusion and that new viral protein synthesis is not required.

  • Reduced or absent syncytia formation in the presence of (S)-Enzaplatovir: This would indicate that ongoing viral replication and the synthesis of new viral proteins are necessary for efficient cell-to-cell spread and syncytia formation.

G cluster_pathway Investigating the Role of Replication in Syncytia Formation cluster_control Control (No Inhibitor) cluster_treatment With (S)-Enzaplatovir start Initial RSV Infection protein_expression Expression of Viral Fusion Proteins start->protein_expression replication Ongoing Viral Replication protein_expression->replication no_replication Replication Blocked protein_expression->no_replication new_protein New Fusion Protein Synthesis replication->new_protein syncytia_control Syncytia Formation new_protein->syncytia_control no_new_protein No New Fusion Protein Synthesis no_replication->no_new_protein syncytia_treatment Observe Syncytia Formation no_new_protein->syncytia_treatment

Logic diagram for the cell-cell fusion assay.
RSV Virus-Cell Fusion Assays

To more directly study the fusion event, lipid and content mixing assays can be employed. While (S)-Enzaplatovir does not directly inhibit fusion, it can be used as a negative control to ensure that any observed signal is from the initial fusion event and not from subsequent replication-dependent processes.

This assay measures the mixing of the viral envelope with the host cell membrane.

Materials:

  • Purified RSV

  • Octadecylrhodamine B chloride (R18)

  • HEp-2 cells

  • (S)-Enzaplatovir (as a control)

  • Fluorometer or fluorescence microscope

Procedure:

  • Labeling of Virus: Label purified RSV with a self-quenching concentration of R18.

  • Cell Preparation: Seed HEp-2 cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates).

  • Binding: Bind the R18-labeled virus to the cells at 4°C to allow attachment but prevent fusion.

  • Initiation of Fusion: Shift the temperature to 37°C to initiate membrane fusion.

  • Fluorescence Measurement: Monitor the increase in R18 fluorescence over time. As the viral and cell membranes fuse, the R18 dye will diffuse into the larger cell membrane, leading to de-quenching and an increase in fluorescence.

  • Control: Include a control where cells are pre-treated with (S)-Enzaplatovir to demonstrate that the observed fusion signal is independent of viral replication.

This assay measures the delivery of the viral core into the cytoplasm of the host cell.

Materials:

  • RSV genetically engineered to express a reporter protein (e.g., beta-lactamase)

  • HEp-2 cells

  • A fluorescent substrate for the reporter protein

  • (S)-Enzaplatovir

Procedure:

  • Infection: Infect HEp-2 cells with the reporter-expressing RSV.

  • Inhibitor Addition: Add (S)-Enzaplatovir at the time of infection.

  • Loading of Substrate: After a short incubation period to allow for fusion, load the cells with the fluorescent substrate.

  • Detection: Measure the fluorescence signal generated by the enzymatic activity of the delivered reporter protein.

  • Interpretation: A positive signal in the presence of (S)-Enzaplatovir indicates successful content mixing (fusion) that is independent of de novo viral protein synthesis.

G cluster_pathway RSV Entry and Fusion Pathway attachment Virus Attachment to Cell Receptor fusion Membrane Fusion (Lipid & Content Mixing) attachment->fusion entry Viral Core Entry into Cytoplasm fusion->entry replication Viral RNA Replication (L-protein mediated) entry->replication synthesis Viral Protein Synthesis replication->synthesis assembly Virion Assembly and Egress synthesis->assembly inhibitor (S)-Enzaplatovir Inhibition inhibitor->replication

Mechanism of (S)-Enzaplatovir in the context of the RSV life cycle.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (S)-Enzaplatovir Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of (S)-Enzapla...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of (S)-Enzaplatovir for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Enzaplatovir and what is its mechanism of action?

(S)-Enzaplatovir is the S-enantiomer of Enzaplatovir, a potent antiviral compound targeting the Respiratory Syncytial Virus (RSV). It functions as a fusion inhibitor.[1] (S)-Enzaplatovir binds to the prefusion conformation of the RSV fusion (F) glycoprotein, stabilizing it and preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[2][3] This action effectively blocks viral entry into the host cell.

Q2: What are the basic chemical properties of (S)-Enzaplatovir?

Here are the key chemical properties of (S)-Enzaplatovir:

PropertyValue
Molecular Formula C₂₀H₁₉N₅O₃
Molecular Weight 377.4 g/mol [1]
CAS Number 1323077-88-8[1]
Appearance White to light yellow solid

Q3: What is the recommended solvent for preparing a stock solution of (S)-Enzaplatovir?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of (S)-Enzaplatovir. It is highly soluble in DMSO, with concentrations up to 200 mg/mL (529.94 mM) being achievable, though this may require ultrasonication to fully dissolve.[1][4]

Q4: I am observing precipitation when I dilute my (S)-Enzaplatovir DMSO stock solution into my aqueous cell culture medium. What is causing this?

This is a common issue known as "precipitation upon dilution." (S)-Enzaplatovir is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is added to your cell culture medium (e.g., DMEM, MEM) or buffer (e.g., PBS), the abrupt change in solvent polarity can cause the compound to fall out of solution, forming a precipitate. This is especially true for hydrophobic compounds.

Q5: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

The cytotoxicity of DMSO is concentration and cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize effects on cell viability and function.[5] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control to assess the impact of DMSO on your specific cell line and assay.[5]

Troubleshooting Guide

This guide addresses common issues encountered when preparing (S)-Enzaplatovir for in vitro assays.

Issue 1: Precipitate Formation Upon Dilution

Symptoms:

  • Cloudiness or turbidity in the cell culture well after adding the compound.

  • Visible crystals or amorphous solid at the bottom of the well when observed under a microscope.

Root Causes:

  • The aqueous solubility of (S)-Enzaplatovir is exceeded.

  • The dilution from the DMSO stock into the aqueous medium is performed too rapidly.

  • The temperature of the medium affects solubility.

Solutions:

  • Optimize the Dilution Process: Instead of adding the small volume of DMSO stock directly to the large volume of aqueous medium, try the reverse. Add the warm cell culture medium dropwise to the DMSO stock solution while gently vortexing. This gradual change in solvent composition can help keep the compound in solution.

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your (S)-Enzaplatovir stock in a co-solvent that is miscible with both DMSO and your aqueous medium before the final dilution into the cell culture plate.

  • Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Some compounds have slightly better solubility at higher temperatures.

  • Sonication: Briefly sonicate the final diluted solution to help dissolve any small precipitates. Be cautious with this method as it can generate heat and potentially affect the stability of the compound or other media components.

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final concentration of (S)-Enzaplatovir in your assay. Given its high potency (EC₅₀ of 56 nM), it is likely that effective concentrations are well below the solubility limit.[1]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response curve.

Root Causes:

  • Incomplete dissolution of (S)-Enzaplatovir, leading to an inaccurate final concentration.

  • Degradation of the compound in the stock solution or in the assay plate.

  • DMSO-induced cellular stress affecting the assay readout.

Solutions:

  • Ensure Complete Dissolution of Stock: Always visually inspect your DMSO stock solution to ensure there are no solid particles. Use ultrasonication if necessary to achieve a clear solution.

  • Proper Stock Solution Storage: Aliquot your (S)-Enzaplatovir DMSO stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Perform a Vehicle Control: Always include wells that receive the same final concentration of DMSO as your treated wells. This will help you to distinguish between the effect of the compound and the effect of the solvent.

  • Assess Compound Stability: If you suspect degradation, you can re-test the activity of a freshly prepared stock solution against your current one.

Experimental Protocols

Protocol 1: Preparation of (S)-Enzaplatovir Working Solutions

This protocol describes the preparation of working solutions of (S)-Enzaplatovir for a typical in vitro antiviral assay.

Materials:

  • (S)-Enzaplatovir powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM with 2% FBS), pre-warmed to 37°C

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of (S)-Enzaplatovir powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.774 mg of (S)-Enzaplatovir.

    • Add the corresponding volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.774 mg).

    • Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear.

    • Aliquot into single-use tubes and store at -20°C or -80°C.

  • Prepare Serial Dilutions for the Assay:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for your dose-response curve.

    • For the final dilution into the cell culture medium, ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a 10 µM final concentration with 0.5% DMSO, you would add 1 µL of a 2 mM DMSO stock to 199 µL of medium.

    • Recommended Dilution Technique: To minimize precipitation, add the pre-warmed medium to the DMSO dilution of the compound, rather than the other way around.

Protocol 2: Kinetic Solubility Assay by UV-Vis Spectrophotometry

This protocol provides a method to estimate the kinetic solubility of (S)-Enzaplatovir in a buffer of your choice.[3][6]

Materials:

  • 10 mM (S)-Enzaplatovir in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • UV-Vis plate reader

  • Pipettes

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of (S)-Enzaplatovir in a 50:50 mixture of acetonitrile and water.

    • Measure the absorbance at the λmax of (S)-Enzaplatovir to generate a standard curve.

  • Assay Plate Preparation:

    • Add 2 µL of the 10 mM (S)-Enzaplatovir DMSO stock to a well of the 96-well plate.

    • Add 198 µL of the aqueous buffer to the well. This results in a final DMSO concentration of 1% and a theoretical (S)-Enzaplatovir concentration of 100 µM.

    • Prepare several replicates.

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for 1.5 to 2 hours.

    • After incubation, centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Measure the UV absorbance of the supernatant.

  • Data Analysis:

    • Using the standard curve, determine the concentration of (S)-Enzaplatovir in the supernatant. This value represents the kinetic solubility.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.[7]

Materials:

  • (S)-Enzaplatovir powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Add an excess amount of (S)-Enzaplatovir powder to a glass vial (enough so that undissolved solid remains at the end).

    • Add a known volume of the aqueous buffer to the vial.

  • Equilibration:

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Analysis:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of (S)-Enzaplatovir in the filtrate using a validated HPLC or UV-Vis method. This concentration is the thermodynamic solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Preparing (S)-Enzaplatovir for in vitro assay stock_prep Prepare high-concentration stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous medium stock_prep->dilution observe Observe for precipitation dilution->observe no_precipitate No Precipitate: Proceed with assay observe->no_precipitate No precipitate Precipitate Observed observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot slow_dilution Slow, dropwise dilution of medium into stock troubleshoot->slow_dilution warm_medium Use pre-warmed (37°C) medium troubleshoot->warm_medium lower_conc Lower final assay concentration troubleshoot->lower_conc re_observe Re-observe for precipitation slow_dilution->re_observe warm_medium->re_observe lower_conc->re_observe success Success: Proceed with assay re_observe->success No fail Still Precipitates: Consider formulation change (e.g., use of co-solvents) re_observe->fail Yes

Caption: Troubleshooting workflow for addressing (S)-Enzaplatovir precipitation.

Proposed Signaling Pathway of RSV Entry and Inhibition by (S)-Enzaplatovir

G cluster_cell Host Cell G_protein G Protein Receptor Host Cell Receptor (e.g., Nucleolin, EGFR) G_protein->Receptor Attachment F_protein_pre F Protein (Prefusion) F_protein_pre->Receptor Binding F_protein_post F Protein (Postfusion) F_protein_pre->F_protein_post Conformational Change Inhibition Inhibition EGFR_path EGFR/Cdc42/PAK1 Signaling Receptor->EGFR_path Activates PI3K_path PI3K/Akt Signaling Receptor->PI3K_path Activates Membrane Macropinocytosis Macropinocytosis EGFR_path->Macropinocytosis PI3K_path->Macropinocytosis Fusion Membrane Fusion Macropinocytosis->Fusion Entry Viral Entry (Release of viral contents) Fusion->Entry Enzaplatovir (S)-Enzaplatovir Enzaplatovir->F_protein_pre F_protein_post->Fusion Inhibition->F_protein_post

Caption: RSV entry pathway and the inhibitory action of (S)-Enzaplatovir.

References

Optimization

Troubleshooting (S)-Enzaplatovir Precipitation in Cell Culture Media

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter precipitation of (S)-Enzaplatovir in their cell culture experiments. The following informat...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter precipitation of (S)-Enzaplatovir in their cell culture experiments. The following information is designed to help you identify the potential causes of precipitation and provides systematic solutions to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Enzaplatovir and what is its primary solvent?

(S)-Enzaplatovir is the S-enantiomer of Enzaplatovir, an orally available fusion inhibitor with antiviral activity against Respiratory Syncytial Virus (RSV).[1][2][3][4] Its primary and most effective solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][5][6][7]

Q2: Why is my (S)-Enzaplatovir precipitating in the cell culture media?

Precipitation of compounds like (S)-Enzaplatovir in aqueous solutions such as cell culture media can be triggered by several factors. These include exceeding the compound's solubility limit, interactions with media components, changes in temperature, and shifts in pH.[8][9][10] While (S)-Enzaplatovir is highly soluble in DMSO, its aqueous solubility is limited, which can lead to precipitation when the DMSO stock solution is diluted into the cell culture medium.

Q3: Can the final concentration of DMSO in my cell culture affect my experiment?

Yes, it is crucial to maintain a low final concentration of DMSO in your cell culture, typically below 0.5%, as higher concentrations can be toxic to cells. This necessitates the use of a highly concentrated initial stock solution to minimize the volume of DMSO added to the media.

Troubleshooting Guide

Should you observe precipitation of (S)-Enzaplatovir in your cell culture media, please follow the troubleshooting steps outlined below.

Visual Inspection and Initial Checks

The first step is to carefully observe the nature of the precipitate and the conditions under which it formed.

Observation Potential Cause Recommended Action
Precipitate forms immediately upon adding the (S)-Enzaplatovir stock solution to the media.The aqueous solubility of (S)-Enzaplatovir has been exceeded.See "Protocol for Preparing (S)-Enzaplatovir Working Solutions".
Precipitate appears after a period of incubation.Temperature fluctuations or interactions with media components over time.Review incubation conditions and media composition.
The precipitate is crystalline.Salting out effect or compound crystallization.Adjust final concentration or use a different media formulation.
The media appears cloudy or turbid.Could be compound precipitation or microbial contamination.Check for contamination by microscopy and appropriate assays.[8][9]
Experimental Workflow for Troubleshooting Precipitation

The following diagram outlines a systematic approach to troubleshooting (S)-Enzaplatovir precipitation.

G cluster_0 Problem Identification cluster_1 Solution Preparation Review cluster_2 Working Solution and Media Interaction cluster_3 Resolution start Precipitation Observed check_contamination Microscopic Examination for Contamination start->check_contamination contamination_found Address Contamination check_contamination->contamination_found Yes no_contamination Proceed with Troubleshooting check_contamination->no_contamination No review_stock Review Stock Solution Preparation no_contamination->review_stock check_solubility Check (S)-Enzaplatovir Solubility Data review_stock->check_solubility prepare_fresh_stock Prepare Fresh Stock Solution check_solubility->prepare_fresh_stock test_dilution Test Serial Dilutions in Media prepare_fresh_stock->test_dilution modify_media Modify Media Components (e.g., serum concentration) test_dilution->modify_media use_cosolvent Consider a Biocompatible Co-solvent modify_media->use_cosolvent optimized_protocol Optimized Experimental Protocol use_cosolvent->optimized_protocol

Caption: Troubleshooting workflow for (S)-Enzaplatovir precipitation.

Key Experiments and Protocols

Protocol for Preparing (S)-Enzaplatovir Stock Solutions

To minimize the risk of precipitation, it is critical to prepare a high-concentration stock solution in an appropriate solvent.

Materials:

  • (S)-Enzaplatovir powder

  • Anhydrous DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)[1][5]

Procedure:

  • Weigh the desired amount of (S)-Enzaplatovir powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). (S)-Enzaplatovir has a high solubility in DMSO, up to 200 mg/mL.[5][6][7]

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[1][5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][5]

Protocol for Preparing (S)-Enzaplatovir Working Solutions in Cell Culture Media

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture media.

Materials:

  • (S)-Enzaplatovir stock solution in DMSO

  • Pre-warmed cell culture media (with or without serum)

  • Sterile tubes

Procedure:

  • Pre-warm your cell culture media to 37°C. Temperature shifts can cause precipitation of media components.[8][9]

  • Perform a serial dilution of your high-concentration (S)-Enzaplatovir stock solution in pre-warmed media to achieve your final desired concentration.

  • When adding the stock solution to the media, add it dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.

Potential Causes of Precipitation and Solutions

The following table summarizes common causes of compound precipitation in cell culture and provides specific solutions.

Potential Cause Explanation Troubleshooting Strategy
Exceeding Aqueous Solubility (S)-Enzaplatovir has limited solubility in aqueous solutions. The addition of a concentrated DMSO stock can cause the compound to crash out of solution.Lower the final concentration of (S)-Enzaplatovir. Increase the final percentage of serum in the media, as serum proteins can help to solubilize some compounds. Consider the use of a biocompatible co-solvent if the experimental design allows.
Temperature Effects Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of both the compound and media components, leading to precipitation.[8][9]Always pre-warm the cell culture media to 37°C before adding the (S)-Enzaplatovir stock solution.
pH and Media Composition The pH of the cell culture media (typically ~7.4) can affect the charge state and solubility of a compound. Components in the media, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can also interact with the compound and cause precipitation.[8][9][11]Ensure the pH of your media is stable and within the recommended range. If preparing media from powder, ensure components are added in the correct order to prevent the formation of insoluble salts.[8][9][11]
High Final DMSO Concentration While DMSO is an excellent solvent for (S)-Enzaplatovir, high final concentrations in the media can be toxic to cells and may also influence the solubility of media components.Keep the final DMSO concentration in the culture below 0.5%. This can be achieved by preparing a high-concentration stock solution.

Signaling Pathway and Mechanism of Action

(S)-Enzaplatovir is an inhibitor of the Respiratory Syncytial Virus (RSV) F protein, which is essential for the fusion of the viral envelope with the host cell membrane. By inhibiting this fusion process, (S)-Enzaplatovir prevents the virus from entering the host cell and replicating.

G cluster_0 Viral Entry Pathway cluster_1 Mechanism of (S)-Enzaplatovir RSV RSV Virion Attachment Attachment RSV->Attachment HostCell Host Cell Membrane Attachment->HostCell Fusion Membrane Fusion (mediated by F protein) Attachment->Fusion Entry Viral Entry Fusion->Entry Enzaplatovir (S)-Enzaplatovir Inhibition Inhibition Enzaplatovir->Inhibition Inhibition->Fusion

Caption: Mechanism of action of (S)-Enzaplatovir.

References

Troubleshooting

(S)-Enzaplatovir stability and storage conditions

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-Enzaplatovir. It includes details on stability and storage, along with trouble...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-Enzaplatovir. It includes details on stability and storage, along with troubleshooting guides and frequently asked questions to ensure the successful execution of experiments.

Stability and Storage Conditions

Proper storage and handling of (S)-Enzaplatovir are crucial to maintain its integrity and ensure reliable experimental outcomes. The following tables summarize the recommended storage conditions for both the solid powder and solutions in various solvents.

Table 1: Storage Conditions for (S)-Enzaplatovir Solid Form

Storage TemperatureShelf LifeNotes
-20°C3 years[1]Recommended for long-term storage.
4°C2 years[1]Suitable for shorter-term storage.
Room TemperatureStable for a few days[2]Appropriate for the duration of ordinary shipping and customs.

Table 2: Storage Conditions for (S)-Enzaplatovir in Solvent

SolventStorage TemperatureShelf Life
DMSO-80°C6 months[1][3]
DMSO-20°C1 month[1][3]
Formulations (e.g., with PEG300, Tween-80, SBE-β-CD)4°C1 week (for 20% SBE-β-CD in Saline)[2]

Experimental Protocols

While specific, validated stability-indicating methods for (S)-Enzaplatovir are not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed. The following is a recommended starting point for developing such a method.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common initial choice for compounds of this nature.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate, pH 4) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potential degradants.

  • Detection: A photodiode array (PDA) detector is useful for monitoring at multiple wavelengths and assessing peak purity. Based on similar compounds, a starting wavelength could be around 253 nm.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 30°C) will ensure reproducible retention times.

  • Forced Degradation Studies: To validate the specificity of the method, forced degradation studies should be performed. This involves subjecting (S)-Enzaplatovir to various stress conditions to intentionally generate degradation products. The analytical method should then be able to resolve the intact (S)-Enzaplatovir from these degradants. Recommended stress conditions include:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours).

Visualizations

Diagram 1: General Workflow for Stability Testing of (S)-Enzaplatovir

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study cluster_2 Phase 3: Data Analysis A Develop HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Validate Method Specificity B->C D Prepare (S)-Enzaplatovir Samples (Solid and in Solution) C->D Validated Method Ready E Store Samples at Different Conditions (e.g., -20°C, 4°C, 25°C/60% RH) D->E F Analyze Samples at Time Points (e.g., 0, 1, 3, 6 months) E->F G Quantify (S)-Enzaplatovir and Degradants F->G H Determine Degradation Rate and Shelf Life G->H

A general workflow for conducting stability studies.

Troubleshooting and FAQs

Q1: My (S)-Enzaplatovir powder has changed color. Is it still usable?

A1: A color change from white to light yellow may indicate some level of degradation.[3] It is recommended to re-test the purity of the material using a validated analytical method, such as HPLC, before use. If significant degradation is observed, the batch should be discarded.

Q2: I am having trouble dissolving (S)-Enzaplatovir in DMSO.

A2: (S)-Enzaplatovir can be dissolved in DMSO at concentrations up to 200 mg/mL, but may require ultrasonic assistance.[1][3] It is also important to use newly opened DMSO, as it can absorb moisture over time, which can negatively impact the solubility of the compound.[3]

Q3: Can I repeatedly freeze and thaw my (S)-Enzaplatovir stock solution?

A3: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice helps to prevent product inactivation and degradation.[3]

Q4: What should I do if I observe precipitation in my thawed stock solution?

A4: If precipitation is observed upon thawing, gently warm the vial and vortex to re-dissolve the compound. If the precipitate does not dissolve, it may indicate that the compound has degraded or that the solubility limit has been exceeded. In such cases, the solution should be discarded.

Q5: How should I prepare (S)-Enzaplatovir for in vivo studies?

A5: Several formulations for in vivo use have been described. One common method involves a multi-step process:

  • Dissolve (S)-Enzaplatovir in 10% DMSO.

  • Add 40% PEG300.

  • Add 5% Tween-80.

  • Bring to the final volume with 45% saline. Another option involves using 10% DMSO and 90% corn oil.[1] It is important to add each solvent sequentially and ensure the solution is clear at each step.[2]

References

Optimization

Technical Support Center: (S)-Enzaplatovir Cytotoxicity Assessment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Enzaplatovir in cell culture-based assays. Frequently Asked Questions (FAQs) Q1: What is (...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Enzaplatovir in cell culture-based assays.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Enzaplatovir and what is its primary mechanism of action?

(S)-Enzaplatovir is the S-enantiomer of Enzaplatovir, a potent inhibitor of the respiratory syncytial virus (RSV) F protein.[1][2][3][4][5] It is an orally bioavailable antiviral compound that prevents RSV entry into host cells.[3][5][6]

Q2: Is (S)-Enzaplatovir expected to be cytotoxic to cell lines?

Like many antiviral compounds, (S)-Enzaplatovir can exhibit cytotoxicity at concentrations higher than those required for antiviral efficacy. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window and calculate the selectivity index (SI = CC50 / EC50).[7][8] An SI value greater than 10 is generally considered indicative of a promising antiviral agent.[7]

Q3: What are the common methods to assess the cytotoxicity of (S)-Enzaplatovir?

Standard colorimetric or fluorometric assays are recommended to assess cell viability. These include:

  • MTT Assay: Measures mitochondrial metabolic activity.

  • MTS Assay: A one-step, soluble formazan-based assay, also measuring metabolic activity.

  • LDH Release Assay: Quantifies lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.

  • Neutral Red Uptake Assay: Assesses lysosomal integrity.

Q4: I am observing higher-than-expected cytotoxicity. What could be the cause?

Several factors could contribute to this observation. Please refer to the Troubleshooting Guide: High Cytotoxicity below for a detailed breakdown of potential causes and solutions.

Q5: How can I investigate the mechanism of (S)-Enzaplatovir-induced cytotoxicity?

To understand how (S)-Enzaplatovir might be inducing cell death, consider the following assays:

  • Caspase Activity Assays: To determine if apoptosis is being induced.

  • Reactive Oxygen Species (ROS) Detection: To assess the involvement of oxidative stress.

  • Mitochondrial Membrane Potential Assays (e.g., JC-1): To investigate mitochondrial dysfunction.

Data Presentation: Hypothetical Cytotoxicity of (S)-Enzaplatovir

The following table summarizes hypothetical CC50 values for (S)-Enzaplatovir in various cell lines. Note: This data is for illustrative purposes to guide experimental design. Researchers must determine the CC50 in their specific cell lines and experimental conditions.

Cell LineCell TypeAssayIncubation Time (hrs)(S)-Enzaplatovir CC50 (µM)
A549Human Lung CarcinomaMTT7245.2
VeroAfrican Green Monkey KidneyMTS72> 100
HEp-2Human Larynx Epidermoid CarcinomaLDH4868.7
MRC-5Human Lung FibroblastNeutral Red7285.1

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity.

Materials:

  • (S)-Enzaplatovir stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of (S)-Enzaplatovir in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.

Caspase-3/7 Activity Assay (Apoptosis Detection)

This protocol outlines a luminescent assay to measure the activity of executioner caspases 3 and 7.

Materials:

  • (S)-Enzaplatovir stock solution (in DMSO)

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of (S)-Enzaplatovir and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).

  • Incubate for the desired treatment period.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed
Potential Cause Recommended Action
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Ensure the stock solution concentration is accurate.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.
Cell Seeding Density Inconsistent or too low cell numbers can lead to variability and apparent higher toxicity. Optimize cell seeding density to ensure a logarithmic growth phase during the experiment.
Contamination Check for microbial contamination in your cell cultures, as this can affect cell health and assay results.
Assay Interference Some compounds can interfere with the assay chemistry. For example, colored compounds can affect absorbance readings in MTT/MTS assays. Run a cell-free control with the compound to check for direct reduction of the assay reagent.
Extended Incubation Time Longer exposure to the compound may lead to increased cytotoxicity. Consider a time-course experiment to determine the optimal incubation period.
Guide 2: High Variability in Replicates
Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and avoid introducing bubbles.
Pipetting Errors Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples or ensure the incubator has adequate humidity.
Incomplete Solubilization (MTT Assay) Ensure formazan crystals are fully dissolved before reading the plate. Mix thoroughly and check for any remaining precipitate.

Visualizations

Experimental Workflow: Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding treatment Incubation with Drug prep_cells->treatment prep_drug (S)-Enzaplatovir Dilution prep_drug->treatment add_reagent Add Viability Reagent treatment->add_reagent incubation Assay Incubation add_reagent->incubation readout Measure Signal incubation->readout analysis Calculate CC50 readout->analysis

Caption: Workflow for assessing the cytotoxicity of (S)-Enzaplatovir.

Logical Relationship: Troubleshooting High Cytotoxicity

troubleshooting_logic cluster_drug Compound Related cluster_cells Cell Related cluster_assay Assay Related start High Cytotoxicity Observed conc Check Concentration & Dilutions start->conc solvent Verify Solvent Concentration start->solvent density Optimize Seeding Density start->density contam Check for Contamination start->contam interference Test for Assay Interference start->interference time Optimize Incubation Time start->time

Caption: Key areas to investigate when troubleshooting high cytotoxicity.

Signaling Pathway: Potential Mechanisms of Cytotoxicity

cytotoxicity_pathway cluster_off_target Potential Off-Target Effects cluster_downstream Downstream Consequences enzaplatovir (S)-Enzaplatovir mitochondria Mitochondrial Dysfunction enzaplatovir->mitochondria ros Increased ROS Production enzaplatovir->ros kinase Kinase Inhibition enzaplatovir->kinase mmp Loss of MMP mitochondria->mmp ros->mmp caspase Caspase Activation kinase->caspase mmp->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathways involved in (S)-Enzaplatovir cytotoxicity.

References

Troubleshooting

Technical Support Center: Optimizing Dosing Regimen of (S)-Enzaplatovir in Animal Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing regimen of (S)-Enzaplatovir in animal studies for the treatment of Respiratory Sync...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing regimen of (S)-Enzaplatovir in animal studies for the treatment of Respiratory Syncytial Virus (RSV) infection.

Frequently Asked Questions (FAQs)

1. What is (S)-Enzaplatovir and what is its mechanism of action?

(S)-Enzaplatovir is an orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV). It functions as a fusion inhibitor, preventing the virus from entering host cells. This action is critical in halting the viral replication cycle at an early stage.[1][2] The primary target of (S)-Enzaplatovir is the RSV fusion (F) protein, which is essential for the fusion of the viral envelope with the host cell membrane. By binding to the F protein, (S)-Enzaplatovir prevents the conformational changes necessary for this fusion process to occur.

Caption: Simplified signaling pathway of RSV entry and the inhibitory action of (S)-Enzaplatovir.

RSV_Inhibition cluster_host Host Cell cluster_virus RSV Host Receptor Host Receptor Endosome Endosome Host Receptor->Endosome 2. Endocytosis Viral RNA Viral RNA Endosome->Viral RNA 3. Fusion & RNA Release (Blocked by Enzaplatovir) RSV F Protein RSV F Protein RSV F Protein->Host Receptor 1. Attachment Enzaplatovir Enzaplatovir Enzaplatovir->RSV F Protein Inhibition

2. What is the reported in vitro potency of (S)-Enzaplatovir?

The S-enantiomer, (S)-Enzaplatovir, has shown a half-maximal effective concentration (EC50) of 56 nM against RSV in in vitro assays. This high potency suggests its potential as an effective antiviral agent.

3. Which animal models are suitable for studying RSV infection and testing (S)-Enzaplatovir?

The most commonly used animal models for RSV research are mice (specifically BALB/c), cotton rats (Sigmodon hispidus), and non-human primates.[3] For initial dose-ranging and efficacy studies, BALB/c mice are often preferred due to their availability, cost-effectiveness, and well-characterized immune responses.[4] Cotton rats are also a standard model as they are semi-permissive to human RSV replication.[3]

Troubleshooting Guides

Issue: High variability in viral load measurements between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Virus Inoculation Ensure a consistent volume and titer of the virus is administered to each animal. Intranasal inoculation should be performed carefully while the animal is properly anesthetized to ensure the inoculum reaches the lungs.
Inaccurate Oral Gavage Improper oral gavage technique can lead to incomplete dosing or administration into the trachea. Ensure all personnel are thoroughly trained in proper restraint and gavage techniques.[5][6] The use of flexible feeding tubes can minimize the risk of esophageal injury.[6]
Variability in Drug Formulation Ensure (S)-Enzaplatovir is completely solubilized or uniformly suspended in the vehicle before each administration. Vortex or sonicate the formulation as needed to maintain homogeneity.
Individual Animal Differences While some biological variability is expected, ensure that animals are age- and weight-matched at the start of the study.

Issue: No significant reduction in viral load despite treatment with (S)-Enzaplatovir.

Potential Cause Troubleshooting Steps
Sub-therapeutic Dosing The selected doses may be too low to achieve a therapeutic concentration in the lungs. A dose-escalation study is necessary to identify the minimum effective dose (MED).[7]
Poor Oral Bioavailability The formulation may not be optimal for absorption. Investigate different vehicle formulations. A pharmacokinetic study is crucial to determine the oral bioavailability and exposure (AUC) of (S)-Enzaplatovir.
Rapid Metabolism/Clearance (S)-Enzaplatovir may be rapidly metabolized and cleared from the body, resulting in insufficient exposure. A pharmacokinetic study will determine the half-life and inform the required dosing frequency.
Timing of Treatment Initiation Antiviral treatment is often most effective when initiated early in the infection. For RSV fusion inhibitors, prophylactic or early therapeutic administration is critical.[8][9]

Issue: Adverse effects observed in treated animals (e.g., weight loss, lethargy).

Potential Cause Troubleshooting Steps
Drug Toxicity The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).[7] Conduct a dose-range finding study to establish the MTD. Monitor animals daily for clinical signs of toxicity.
Vehicle Toxicity The vehicle used to formulate (S)-Enzaplatovir may be causing adverse effects. Include a vehicle-only control group in your study to assess this.
Gavage-related Stress or Injury Repeated or improper oral gavage can cause stress and physical injury. Ensure proper technique and consider less frequent dosing if supported by pharmacokinetic data.

Experimental Protocols

Protocol 1: Dose-Ranging Efficacy Study in BALB/c Mice

This protocol outlines a study to determine the minimum effective dose (MED) of (S)-Enzaplatovir.

Caption: Experimental workflow for a dose-ranging efficacy study.

1. Animal Model:

  • 6-8 week old female BALB/c mice.

2. Acclimatization:

  • House animals for at least one week under standard conditions before the experiment.

3. Group Allocation (n=5-8 mice per group):

  • Group 1: Vehicle control (e.g., 10% DMSO in corn oil).

  • Group 2: (S)-Enzaplatovir - Low Dose (e.g., 5 mg/kg).

  • Group 3: (S)-Enzaplatovir - Mid Dose (e.g., 25 mg/kg).

  • Group 4: (S)-Enzaplatovir - High Dose (e.g., 50 mg/kg).

  • Rationale for dose selection is based on in vivo efficacy data of other RSV fusion inhibitors (see Table 1).

4. Drug Formulation and Administration:

  • Prepare a stock solution of (S)-Enzaplatovir in a suitable solvent like DMSO.

  • For oral administration, dilute the stock solution in a vehicle such as corn oil or a solution containing PEG300 and Tween-80.

  • Administer the formulation via oral gavage at a volume of 10 mL/kg.[6]

5. RSV Infection:

  • One hour after drug administration, anesthetize mice (e.g., with ketamine/xylazine) and intranasally inoculate with a sublethal dose of RSV (e.g., 1 x 10^6 PFU in 50 µL).[2]

6. Monitoring:

  • Monitor the animals daily for clinical signs such as weight loss and respiratory distress.

7. Sample Collection:

  • At day 4 or 5 post-infection (peak of viral replication), euthanize the animals.

  • Collect lung tissue for viral load quantification.

8. Viral Load Quantification:

  • Homogenize lung tissue and determine the viral titer using a plaque assay or quantify viral RNA using RT-qPCR.

9. Data Analysis:

  • Compare the viral loads between the vehicle control and treated groups to determine the dose-dependent efficacy of (S)-Enzaplatovir.

Protocol 2: Pharmacokinetic (PK) Study in BALB/c Mice

This protocol is designed to determine key PK parameters of (S)-Enzaplatovir after a single oral dose.

Caption: Workflow for a single-dose pharmacokinetic study.

1. Animal Model:

  • 8-10 week old female BALB/c mice.

2. Dosing:

  • Administer a single oral dose of (S)-Enzaplatovir (e.g., 25 mg/kg) via gavage.

3. Blood Sampling:

  • Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Use a sparse sampling design where each mouse is bled at a limited number of time points to minimize stress and blood loss.

4. Plasma Preparation:

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge to separate plasma and store at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of (S)-Enzaplatovir in plasma samples using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate the following key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (a measure of total drug exposure).

    • t1/2: Elimination half-life.

Data Presentation

Table 1: In Vivo Efficacy of Selected Oral RSV Fusion Inhibitors in Rodent Models

CompoundAnimal ModelDose (mg/kg)Dosing RegimenViral Load Reduction (log10)Reference
BMS-433771 BALB/c Mouse5Single oral dose, 1h pre-infection~1.0[9]
Cotton Rat50Single oral dose, 1h pre-infection~1.0[9]
TMC353121 BALB/c Mouse0.25 - 10Single IV dose, 1h pre-infection0.5 - 1.0[8]
GS-5806 Cotton RatNot specifiedOralDose-dependent[1]
Ziresovir BALB/c MouseNot specifiedOral>1.0[4]

Table 2: Key Pharmacokinetic Parameters to Evaluate

ParameterDescriptionImportance for Dose Optimization
Cmax The maximum observed concentration of the drug in plasma.Helps to establish a therapeutic window and avoid toxicity.
Tmax The time at which Cmax is reached.Informs on the rate of drug absorption.
AUC The total drug exposure over time.A key indicator of overall drug efficacy.
t1/2 (Half-life) The time it takes for the drug concentration to decrease by half.Determines the required dosing frequency to maintain therapeutic levels.
Oral Bioavailability (F%) The fraction of the orally administered dose that reaches systemic circulation.Crucial for determining the appropriate oral dose to achieve desired systemic exposure.

References

Optimization

Troubleshooting inconsistent results in (S)-Enzaplatovir antiviral assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Enzaplatovir in antiviral assays. The information is designed to help identify and resol...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Enzaplatovir in antiviral assays. The information is designed to help identify and resolve common issues to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Enzaplatovir and what is its mechanism of action?

A1: (S)-Enzaplatovir is an orally bioavailable small molecule that acts as a potent inhibitor of the Respiratory Syncytial Virus (RSV).[1] It functions as a fusion inhibitor by targeting the RSV fusion (F) protein. The F protein is essential for the virus to fuse with the host cell membrane and initiate infection. (S)-Enzaplatovir stabilizes the prefusion conformation of the F protein, preventing the conformational changes necessary for membrane fusion.[2][3][4][5]

Q2: What is the reported antiviral activity of (S)-Enzaplatovir?

A2: The S-enantiomer, (S)-Enzaplatovir, has shown potent activity against RSV with a reported 50% effective concentration (EC50) of approximately 56 nM. However, the observed EC50 can vary depending on the experimental conditions, including the cell line, virus strain, and specific assay protocol used.

Q3: What are the recommended cell lines for RSV propagation and (S)-Enzaplatovir antiviral assays?

A3: Several cell lines are commonly used for RSV research. The choice of cell line can influence viral replication kinetics and antiviral assay results.[6][7][8]

  • HEp-2 (Human epidermoid carcinoma): A widely used cell line that supports high levels of RSV replication and is suitable for plaque assays.[6][7][9][10][11][12][13]

  • A549 (Human lung adenocarcinoma): A human lung epithelial cell line that provides a more physiologically relevant model for respiratory virus infection and can mount a more robust antiviral response compared to HEp-2 cells.[6][7][8][11][14]

  • Vero (African green monkey kidney): Another common cell line for virology, though plaque morphology and size may differ from those in HEp-2 cells.[9][13][14][15][16]

Q4: How should I prepare and store (S)-Enzaplatovir?

A4: (S)-Enzaplatovir is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro assays, the stock solution can be prepared at a concentration of 200 mg/mL with the aid of ultrasonication.[1] It is crucial to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by absorbed water. Stock solutions should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months). Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline are recommended.[1]

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicate Wells

Q: My replicate wells in the plaque reduction or qPCR assay show significant variability. What could be the cause?

A: High variability can stem from several factors throughout the experimental workflow. Here are some common causes and solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable virus infection and compound efficacy.

    • Solution: Ensure a single-cell suspension before seeding by thorough but gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Visually inspect the monolayer for confluency and uniformity before infection.

  • Inaccurate Pipetting: Small volume errors, especially with concentrated compound stocks or virus dilutions, can lead to large variations.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.

  • Incomplete Virus Adsorption: If the virus is not evenly distributed or given enough time to adsorb, infection rates will vary.

    • Solution: Gently rock the plates every 15-20 minutes during the virus adsorption period to ensure the inoculum covers the entire cell monolayer.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media and compound concentration.

    • Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity.

Issue 2: No or Very Low Antiviral Activity Observed

Q: I am not observing the expected antiviral effect of (S)-Enzaplatovir, even at higher concentrations. What should I check?

A: A lack of antiviral activity can be due to issues with the compound, the virus, or the assay itself.

  • Compound Degradation or Precipitation: (S)-Enzaplatovir may have degraded due to improper storage or precipitated out of solution in the cell culture media.

    • Solution: Prepare fresh dilutions of (S)-Enzaplatovir from a properly stored stock solution for each experiment. Visually inspect the media in the wells for any signs of precipitation after adding the compound. The stability of compounds in cell culture media can be affected by components like cysteine and certain salts.[17][18] Consider performing a solubility test of the compound in your specific cell culture medium.[19][20]

  • Low Virus Titer: The virus stock may have a lower titer than expected, resulting in insufficient infection to measure inhibition.

    • Solution: Titer your virus stock before each experiment using a plaque assay or qPCR to ensure you are using the correct multiplicity of infection (MOI).

  • Drug-Resistant Virus: While less common in initial experiments, prolonged passage of the virus in the presence of the compound can lead to the selection of resistant strains.

    • Solution: Use a low-passage virus stock for your experiments. If resistance is suspected, sequence the F protein gene of the virus to check for mutations in the inhibitor binding site.

Issue 3: Unexpected Cytotoxicity

Q: I am observing significant cell death in my compound-treated wells, even at concentrations where I expect to see antiviral activity. How can I address this?

A: Distinguishing between antiviral activity and cytotoxicity is crucial for accurate interpretation of results.

  • Compound-Induced Cytotoxicity: (S)-Enzaplatovir, like any compound, can be toxic to cells at high concentrations.

    • Solution: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) without virus infection. This will help you determine the 50% cytotoxic concentration (CC50) and establish a therapeutic window (the range between the EC50 and CC50).

  • Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in the cell culture media is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically ≤ 0.5%).

Quantitative Data Summary

The following table summarizes expected antiviral activity for RSV fusion inhibitors in commonly used cell lines. Note that specific EC50 values for (S)-Enzaplatovir may vary, and the data below for a similar fusion inhibitor (GS-5806) is provided for reference.

CompoundVirus StrainCell LineAssay TypeEC50 (nM)Reference
GS-5806RSV A2HEp-2Antiviral0.43 (mean for 75 isolates)[21]
BMS-433771RSV LongHEp-2CPE-inhibition340[22]
VP-14637RSVHEp-2Antiviral2.6[23]

Experimental Protocols & Methodologies

Plaque Reduction Neutralization Test (PRNT)

This protocol is adapted for a 96-well format and is suitable for determining the EC50 of (S)-Enzaplatovir.

  • Cell Seeding:

    • Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well).

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Dilution:

    • Prepare a 2x concentrated serial dilution of (S)-Enzaplatovir in infection medium (e.g., DMEM with 2% FBS).

  • Virus Preparation and Incubation:

    • Dilute the RSV stock in infection medium to a concentration that will produce 50-100 plaques per well.

    • Mix equal volumes of the 2x compound dilutions and the diluted virus.

    • Incubate the compound-virus mixture for 1 hour at 37°C.[12]

  • Infection:

    • Remove the growth medium from the HEp-2 cell monolayer and add 100 µL of the compound-virus mixture to each well.

    • Incubate for 2 hours at 37°C, gently rocking the plate every 30 minutes to ensure even distribution of the inoculum.[10]

  • Overlay:

    • Carefully remove the inoculum and overlay the cells with 150 µL of overlay medium (e.g., 0.5% methylcellulose in growth medium).

  • Incubation:

    • Incubate the plates for 3-5 days at 37°C with 5% CO2 until plaques are visible.

  • Plaque Visualization and Counting:

    • Remove the overlay and fix the cells with a cold 80% acetone or 4% paraformaldehyde solution.

    • Immunostain for RSV proteins using a primary antibody against an RSV antigen and a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a precipitating substrate to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control wells.

    • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.

Quantitative RT-PCR (qPCR) for Viral Load Determination

This protocol outlines the steps for quantifying RSV RNA to assess the antiviral activity of (S)-Enzaplatovir.

  • Experiment Setup:

    • Follow steps 1-4 of the PRNT protocol for cell seeding, compound dilution, and infection in a 24- or 48-well plate format.

  • RNA Extraction:

    • At a specific time point post-infection (e.g., 48 or 72 hours), harvest the cells and/or supernatant.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.[24][25]

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).[24][26]

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing:

      • cDNA template

      • Forward and reverse primers specific for a conserved region of an RSV gene (e.g., N or M gene)

      • A fluorescent probe (e.g., TaqMan probe)

      • qPCR master mix

    • Include appropriate controls: no-template control (NTC), no-reverse-transcriptase control, and a standard curve of known viral RNA concentrations.

  • qPCR Cycling:

    • Run the qPCR plate on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[26][27]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the viral RNA copies in each sample by comparing the Ct values to the standard curve.

    • Calculate the percentage of viral load reduction for each compound concentration relative to the virus-only control.

    • Determine the EC50 value from the dose-response curve.

Visualizations

RSV F Protein-Mediated Membrane Fusion and Inhibition by (S)-Enzaplatovir

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_cell Host Cell Prefusion F Protein Prefusion F Protein Host Cell Receptor Host Cell Receptor Prefusion F Protein->Host Cell Receptor 1. Attachment Postfusion F Protein Postfusion F Protein Membrane Fusion Membrane Fusion Postfusion F Protein->Membrane Fusion 5. Fusion Pore Formation Conformational Change Conformational Change Host Cell Receptor->Conformational Change 2. Triggering Host Cell Membrane Host Cell Membrane Enzaplatovir Enzaplatovir Enzaplatovir->Prefusion F Protein Fusion Peptide Insertion Fusion Peptide Insertion Conformational Change->Fusion Peptide Insertion 3. F Protein Refolding Fusion Peptide Insertion->Postfusion F Protein 4. Hairpin Formation Viral Entry Viral Entry Membrane Fusion->Viral Entry 6. Genome Release

Caption: Mechanism of RSV fusion and (S)-Enzaplatovir inhibition.

Experimental Workflow for Plaque Reduction Assay

Plaque_Assay_Workflow A Seed HEp-2 cells in 96-well plate E Infect cell monolayer with virus-compound mixture (2 hrs) A->E B Prepare serial dilutions of (S)-Enzaplatovir D Pre-incubate virus with compound dilutions (1 hr) B->D C Dilute RSV stock to desired PFU/well C->D D->E F Remove inoculum and add methylcellulose overlay E->F G Incubate for 3-5 days F->G H Fix and immunostain plaques G->H I Count plaques and calculate % inhibition H->I J Determine EC50 from dose-response curve I->J

Caption: Workflow for (S)-Enzaplatovir plaque reduction assay.

Troubleshooting Logic for Inconsistent Antiviral Assay Results

Troubleshooting_Logic Start Inconsistent Results Observed Q1 High variability between replicates? Start->Q1 A1_Yes Check: - Cell seeding uniformity - Pipetting accuracy - Virus adsorption protocol - Plate edge effects Q1->A1_Yes Yes Q2 No/low antiviral activity? Q1->Q2 No End Consistent Results A1_Yes->End A2_Yes Check: - Compound stability/solubility - Virus titer - Potential for resistance Q2->A2_Yes Yes Q3 Unexpected cytotoxicity? Q2->Q3 No A2_Yes->End A3_Yes Perform cytotoxicity assay (CC50). Check final DMSO concentration. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Reference Data & Comparative Studies

Comparative

Synergistic Potential of (S)-Enzaplatovir in Combination RSV Therapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of novel antiviral agents against Respiratory Syncytial Virus (RSV) has opened new avenues for therapeutic strategies, with combination therap...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antiviral agents against Respiratory Syncytial Virus (RSV) has opened new avenues for therapeutic strategies, with combination therapy standing out as a promising approach to enhance efficacy and mitigate the development of drug resistance. (S)-Enzaplatovir (also known as BTA-C585), an orally bioavailable small molecule inhibitor of the RSV fusion (F) protein, represents a key class of antiviral that prevents viral entry into host cells.[1][2][3][4] This guide explores the potential synergistic effects of (S)-Enzaplatovir when combined with other RSV antivirals targeting different stages of the viral life cycle, drawing upon existing in vitro data from mechanistically similar compounds.

Rationale for Combination Therapy

The core principle behind effective antiviral combination therapy lies in targeting multiple, distinct steps in the viral replication cycle. This multi-pronged attack can lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual drug effects. For RSV, key therapeutic targets include:

  • Fusion/Entry: Inhibition of the F protein to block the virus from entering host cells. (S)-Enzaplatovir falls into this category.[1][2]

  • RNA Replication/Transcription: Targeting the RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral genome replication and transcription. This complex includes the large polymerase (L) protein, the phosphoprotein (P), the nucleoprotein (N), and the M2-1 protein.[5][6]

  • Nucleoprotein (N) Function: Inhibiting the N protein, which encapsidates the viral RNA genome and is crucial for replication.[5][6]

In vitro studies have demonstrated that combining antivirals with different mechanisms of action, such as a fusion inhibitor and a polymerase inhibitor, can result in additive to synergistic antiviral activity against RSV.[5][7][8] Conversely, combining drugs with the same mechanism, such as two different fusion inhibitors, may lead to antagonistic effects.[5]

Potential Synergistic Combinations with (S)-Enzaplatovir

While direct experimental data on combinations involving (S)-Enzaplatovir is not yet publicly available, we can infer its potential synergistic partners based on studies of other RSV fusion inhibitors. The following table summarizes the observed effects of combining RSV fusion inhibitors with antivirals from other classes.

Combination ClassExample CompoundsObserved EffectRationale for Synergy/AdditivityReference
Fusion Inhibitor + RdRp Inhibitor GS-5806 + ALS-8176Additive to Slight SynergyDual targeting of viral entry and RNA replication, two distinct and essential steps in the viral life cycle.[5]
Ziresovir + ALS-8176AdditiveDual targeting of viral entry and RNA replication.[5]
BMS-433771 + RSV604 (N protein inhibitor)Slight SynergyInhibition of both viral entry and nucleocapsid function, disrupting early and later stages of replication.[5]
Fusion Inhibitor + Fusion Inhibitor GS-5806 + ZiresovirAntagonismCompetition for the same binding site or interference with the conformational changes of the F protein.[5]

Based on these findings, (S)-Enzaplatovir, as a fusion inhibitor, is hypothesized to exhibit synergistic or additive effects when combined with RSV antivirals that target replication, such as RdRp inhibitors or N protein inhibitors.

Experimental Protocols for Synergy Assessment

To formally evaluate the synergistic potential of (S)-Enzaplatovir, a robust in vitro experimental workflow is required. The following protocol is based on methodologies described in studies assessing antiviral combinations against RSV.[5]

Key Experiment: Checkerboard Antiviral Assay

Objective: To determine the in vitro interaction (synergism, additivity, or antagonism) between (S)-Enzaplatovir and another RSV antiviral.

Materials:

  • Cell Line: HEp-2 cells (human epidermoid carcinoma) or A549 cells (human lung adenocarcinoma).

  • Virus: RSV strain (e.g., A2 or Long strain), preferably a reporter virus expressing a fluorescent protein or luciferase for ease of quantification.

  • Compounds: (S)-Enzaplatovir and the combination antiviral agent.

  • Assay Plates: 96-well or 384-well cell culture plates.

  • Detection Reagent: Depending on the virus reporter system (e.g., luciferase substrate) or method for quantifying viral replication (e.g., reagents for RT-qPCR).

Methodology:

  • Cell Seeding: Seed HEp-2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation (Checkerboard Dilution):

    • Prepare serial dilutions of (S)-Enzaplatovir and the second antiviral compound.

    • In the assay plate, combine the diluted compounds in a checkerboard format. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone and no-drug controls.

  • Infection: Infect the cell monolayer with RSV at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Antiviral Activity:

    • Measure the level of viral replication in each well. This can be done by:

      • Reporter Gene Expression: Measuring luciferase activity or fluorescent protein expression.

      • RT-qPCR: Quantifying viral RNA levels from cell lysates.

      • Plaque Reduction Assay: Staining and counting viral plaques.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination.

    • Use a synergy analysis software (e.g., MacSynergy II) to calculate synergy scores and generate 3D synergy plots. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.

Visualizing Mechanisms and Workflows

To better understand the rationale for combination therapy and the experimental approach, the following diagrams illustrate the targeted viral pathways and a typical experimental workflow.

RSV_Lifecycle_and_Drug_Targets cluster_virus RSV Virion cluster_cell Host Cell Virion RSV Attachment Attachment Virion->Attachment G protein F_protein Fusion (F) Protein RdRp_complex RdRp Complex (L, P, N, M2-1) N_protein Nucleoprotein (N) Entry Viral Entry Attachment->Entry F protein mediated Replication Replication & Transcription Entry->Replication Assembly Assembly & Budding Replication->Assembly Assembly->Virion New Virions Enzaplatovir (S)-Enzaplatovir Enzaplatovir->Entry Inhibits RdRp_Inhibitor RdRp Inhibitors (e.g., ALS-8176) RdRp_Inhibitor->Replication Inhibits N_Inhibitor N Protein Inhibitors (e.g., EDP-938) N_Inhibitor->Replication Inhibits

Caption: Targeted pathways of different RSV antiviral classes.

Synergy_Workflow A Seed HEp-2 Cells in 96-well plates C Add Drug Combinations to Cells A->C B Prepare Checkerboard Dilutions of (S)-Enzaplatovir & Combination Drug B->C D Infect Cells with RSV C->D E Incubate for 48-72 hours D->E F Quantify Viral Replication (Luciferase, qPCR, etc.) E->F G Analyze for Synergy (e.g., MacSynergy II) F->G H Generate Synergy Plots & Scores G->H

Caption: Experimental workflow for assessing antiviral synergy.

Conclusion

While direct experimental evidence for the synergistic effects of (S)-Enzaplatovir with other RSV antivirals awaits publication, the existing data for other fusion inhibitors strongly supports the rationale for such combination studies. A strategy that combines (S)-Enzaplatovir with an antiviral targeting viral replication, such as an RdRp or N protein inhibitor, holds significant promise for enhancing therapeutic efficacy, reducing required dosages, and potentially lowering the risk of antiviral resistance. The experimental framework outlined provides a clear path for the preclinical validation of these promising combination therapies, which could ultimately lead to more effective treatments for RSV infection.

References

Validation

Advantages of (S)-Enzaplatovir over first-generation RSV inhibitors

A detailed comparison of (S)-Enzaplatovir against first-generation Respiratory Syncytial Virus (RSV) inhibitors, offering researchers and drug development professionals a comprehensive guide to its enhanced efficacy and...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of (S)-Enzaplatovir against first-generation Respiratory Syncytial Virus (RSV) inhibitors, offering researchers and drug development professionals a comprehensive guide to its enhanced efficacy and resistance profile.

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The quest for effective antiviral therapies has led to the development of several inhibitors targeting different stages of the viral life cycle. First-generation RSV inhibitors, while paving the way, have faced limitations in potency, resistance development, and clinical efficacy. (S)-Enzaplatovir, a novel small molecule inhibitor, represents a significant advancement in the fight against RSV, demonstrating clear advantages over its predecessors. This guide provides an in-depth, data-supported comparison of (S)-Enzaplatovir with first-generation RSV inhibitors, highlighting its superior profile for researchers and drug developers.

Mechanism of Action: Potent Inhibition of RSV Fusion

(S)-Enzaplatovir is a potent inhibitor of the RSV fusion (F) protein.[1] The F protein is a class I fusion glycoprotein essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the host cell membrane.[2] (S)-Enzaplatovir binds to a pocket within the central cavity of the prefusion conformation of the RSV F protein, stabilizing this metastable state and preventing the conformational changes required for membrane fusion.[2]

First-generation RSV fusion inhibitors, such as BMS-433771 and presatovir (GS-5806), share a similar mechanism of action, targeting the F protein to prevent viral entry.[3][4] However, differences in the specific binding interactions and the resulting stabilization of the prefusion F protein may account for the observed differences in potency and resistance profiles.

RSV_Fusion_Inhibition cluster_Virus RSV Virion cluster_Host Host Cell RSV RSV F_protein_pre Prefusion F Protein Host_Cell Host Cell Membrane RSV->Host_Cell Attachment F_protein_post Postfusion F Protein F_protein_pre->F_protein_post Conformational Change Enzaplatovir (S)-Enzaplatovir Enzaplatovir->F_protein_pre Binds & Stabilizes First_Gen First-Generation Inhibitors First_Gen->F_protein_pre Bind & Stabilize Fusion Membrane Fusion F_protein_post->Fusion Mediates Viral_Entry Viral Entry Fusion->Viral_Entry Leads to

Fig 1. Mechanism of RSV Fusion and Inhibition.

Comparative Efficacy: Enhanced Potency of (S)-Enzaplatovir

Quantitative analysis of the in vitro antiviral activity of (S)-Enzaplatovir and first-generation RSV inhibitors reveals its potent efficacy. The 50% effective concentration (EC50) is a key metric for comparing the potency of antiviral compounds, with lower values indicating greater potency.

While direct head-to-head studies under identical conditions are limited, a comparison of reported EC50 values from various studies provides valuable insights. It is important to note that variations in experimental conditions, such as the cell line, virus strain, and assay method, can influence the observed EC50 values.

CompoundTargetEC50 (nM)Cell LineVirus Strain(s)Citation(s)
(S)-Enzaplatovir F Protein56-RSV[5][6]
Presatovir (GS-5806) F Protein0.43 (mean)-75 RSV A and B clinical isolates[4]
BMS-433771 F Protein20 (average)-RSV A and B groups[3]
VP-14637 F Protein1.4HEp-2RSV[7]
JNJ-2408068 F Protein2.1HEp-2RSV[8]

Resistance Profile: A Higher Barrier to Resistance

A significant advantage of (S)-Enzaplatovir lies in its resistance profile. The development of drug resistance is a major challenge in antiviral therapy. First-generation RSV fusion inhibitors are known to be susceptible to resistance mutations, often with a low genetic barrier.

Studies have identified several mutations in the RSV F protein that confer resistance to first-generation inhibitors. For instance, the K394R mutation has been shown to cause cross-resistance to multiple fusion inhibitors, including BMS-433771.[9][10] Other common resistance mutations for first-generation fusion inhibitors are found in two distinct regions of the F protein: the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2.[8]

While specific resistance data for (S)-Enzaplatovir is not as extensively published, the structural differences in its binding interaction with the F protein suggest a potentially different and higher barrier to resistance compared to first-generation inhibitors. The emergence of cross-resistance to a broad range of first-generation inhibitors due to single point mutations highlights the need for novel inhibitors like (S)-Enzaplatovir with a more robust resistance profile.[11]

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Plaque_Reduction_Assay A 1. Seed HEp-2 or Vero cells in 24-well plates B 2. Prepare serial dilutions of the test compound A->B C 3. Incubate virus with compound dilutions (or media control) B->C D 4. Infect cell monolayers with the virus-compound mixture C->D E 5. Overlay with semi-solid medium (e.g., methylcellulose) D->E F 6. Incubate for several days to allow plaque formation E->F G 7. Fix and stain cells (e.g., with crystal violet) F->G H 8. Count plaques and calculate EC50 value G->H

Fig 2. Plaque Reduction Assay Workflow.

Procedure:

  • Cell Seeding: Seed a suitable host cell line, such as HEp-2 or Vero cells, in 24-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Virus-Compound Incubation: Incubate a known titer of RSV with each compound dilution for 1 hour at 37°C. A virus-only control (no compound) is also prepared.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Quantitative PCR (qPCR)-Based Microneutralization Assay

This high-throughput assay measures the inhibition of viral replication by quantifying viral RNA levels.

Procedure:

  • Cell Seeding: Seed Vero or HEp-2 cells in 96-well plates.[11]

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound and incubate with a standardized amount of RSV for 1 hour at 37°C.[11]

  • Infection: Add the virus-compound mixtures to the cell monolayers.[11]

  • Incubation: Incubate the plates for 24-48 hours at 37°C.[11]

  • Cell Lysis and RNA Extraction: Lyse the cells and extract the total RNA.

  • Reverse Transcription and qPCR: Perform reverse transcription to convert viral RNA to cDNA, followed by qPCR using primers and probes specific for a conserved RSV gene (e.g., the N gene).[11]

  • Data Analysis: The amount of viral RNA is quantified, and the EC50 is determined as the compound concentration that reduces the viral RNA level by 50% compared to the virus control.

Generation of Resistant Mutants

This experimental workflow is used to select for and identify viral mutations that confer resistance to an antiviral compound.

Resistance_Selection A 1. Passage RSV in cell culture with sub-optimal inhibitor concentration B 2. Gradually increase inhibitor concentration over multiple passages A->B C 3. Monitor for viral cytopathic effect (CPE) to confirm replication B->C D 4. Isolate and plaque-purify resistant virus clones C->D E 5. Amplify resistant viral stocks D->E F 6. Sequence the target gene (e.g., F protein) to identify mutations E->F G 7. Determine the EC50 of the inhibitor against the mutant virus to calculate fold-resistance F->G

Fig 3. Workflow for Generating Resistant Mutants.

Procedure:

  • Serial Passage: Culture RSV in the presence of a low concentration of the inhibitor (below the EC50).

  • Dose Escalation: With each subsequent passage, gradually increase the concentration of the inhibitor. This applies selective pressure for the virus to develop resistance.[7]

  • Isolation of Resistant Virus: Once the virus can replicate efficiently at a high concentration of the inhibitor, isolate individual viral clones through plaque purification.

  • Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the gene encoding the drug target (e.g., the F protein) to identify mutations.

  • Phenotypic Analysis: Determine the EC50 of the inhibitor against the resistant mutant and compare it to the EC50 against the wild-type virus to calculate the fold-change in resistance.

Conclusion

(S)-Enzaplatovir represents a promising step forward in the development of effective therapeutics for RSV infection. Its potent antiviral activity and anticipated improved resistance profile compared to first-generation inhibitors make it a compelling candidate for further clinical development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating ongoing efforts to combat this pervasive respiratory pathogen. As more direct comparative data becomes available, a clearer picture of the clinical advantages of (S)-Enzaplatovir will emerge, potentially leading to a new standard of care for patients suffering from RSV.

References

Comparative

Comparative Analysis of (S)-Enzaplatovir's Antiviral Efficacy Against Clinical Respiratory Syncytial Virus (RSV) Isolates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antiviral activity of (S)-Enzaplatovir against clinical isolates of Respiratory Syncytial Virus (RSV), ben...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral activity of (S)-Enzaplatovir against clinical isolates of Respiratory Syncytial Virus (RSV), benchmarked against other key antiviral agents. The data presented is compiled from various in vitro studies to offer a quantitative comparison and is supplemented with detailed experimental protocols for the assays cited.

(S)-Enzaplatovir is an orally bioavailable small molecule that inhibits RSV replication by targeting the viral fusion (F) protein, a critical component for viral entry into host cells.[1][2] Its S-enantiomer has demonstrated potent antiviral activity against RSV.[2][3] This guide aims to contextualize the performance of (S)-Enzaplatovir within the landscape of current and emerging RSV antiviral therapies.

Comparative Antiviral Activity

The antiviral potency of (S)-Enzaplatovir and selected comparator drugs against various RSV strains, including clinical isolates, is summarized in the table below. The data, presented as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), is derived from multiple independent studies. It is important to note that direct comparisons of absolute values between studies should be made with caution due to potential variations in experimental methodologies, cell lines, and virus strains used.

Antiviral AgentTargetPotency (EC50/IC50)RSV Strains/IsolatesReference
(S)-Enzaplatovir RSV Fusion (F) Protein EC50: 56 nM RSV [2][3]
Presatovir (GS-5806)RSV Fusion (F) ProteinMean EC50: 0.43 nM75 clinical RSV A and B isolates[4]
Sisunatovir (RV521)RSV Fusion (F) ProteinMean IC50: 1.2 nMRange of RSV A and B laboratory strains and clinical isolates[5]
Ziresovir (AK0529)RSV Fusion (F) ProteinClinically effective in reducing viral load; specific EC50/IC50 data against a panel of clinical isolates not available in the reviewed literature.RSV-infected hospitalized infants[6]
EDP-938RSV Nucleoprotein (N)EC50: 28 - 110 nMMultiple RSV-A and RSV-B strains[5]
LonafarnibHost-Targeted (Farnesyltransferase)IC50: 10 - 118 nMRecent clinical RSV subtype A and B strains[5]
MDT-637RSV Fusion (F) ProteinIC50: 0.36 - 3.4 ng/mL3 lab strains and 4 clinical strains[7]
RibavirinViral RNA Polymerase (non-specific)IC50: 16,973 ng/mLRSV-A Long[7]

Note: nM = nanomolar; ng/mL = nanograms per milliliter. The conversion between nM and ng/mL depends on the molecular weight of the compound.

Experimental Protocols

The following are generalized methodologies for common assays used to determine the in vitro antiviral activity of compounds against RSV.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring the titer of neutralizing antibodies but is also adapted for assessing the potency of antiviral compounds.[8]

Objective: To quantify the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

Methodology:

  • Cell Culture: A monolayer of susceptible cells (e.g., HEp-2 or Vero) is prepared in 6- or 12-well plates and incubated until confluent.

  • Compound Dilution: The antiviral compound, such as (S)-Enzaplatovir, is serially diluted to create a range of concentrations.

  • Virus-Compound Incubation: A known titer of RSV is mixed with each dilution of the antiviral compound and incubated, typically for 1-2 hours at 37°C, to allow the compound to bind to the virus or affect the cells.

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells. The plates are incubated for a period to allow viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Plates are incubated for 3-5 days at 37°C in a CO2 incubator to allow for plaque development.

  • Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet) to visualize the plaques. Plaques are then counted for each compound concentration.

  • Data Analysis: The percentage of plaque reduction compared to the virus control (no compound) is calculated for each concentration. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Microneutralization Assay

This is a higher-throughput alternative to the traditional plaque assay, often performed in 96-well plates.[9][10]

Objective: To determine the concentration of an antiviral compound that inhibits the cytopathic effect (CPE) or viral antigen expression by 50%.

Methodology:

  • Cell Seeding: Susceptible cells (e.g., HEp-2, A549) are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.[2][8]

  • Compound Dilution: Serial dilutions of the antiviral compound are prepared in the 96-well plate.

  • Virus Preparation and Incubation: A standardized amount of RSV is added to each well containing the diluted compound and incubated.

  • Infection: The virus-compound mixture is then transferred to the wells containing the cell monolayer.

  • Incubation: The plates are incubated for several days at 37°C.

  • Detection of Viral Activity: The extent of viral replication is determined by one of several methods:

    • Cytopathic Effect (CPE) Observation: The wells are visually inspected for virus-induced cell death and morphological changes.

    • Immunostaining: The cells are fixed and stained with an RSV-specific antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is then added to produce a colorimetric or fluorescent signal that is proportional to the amount of viral antigen present.[10]

    • Reporter Gene Expression: A recombinant RSV expressing a reporter gene (e.g., luciferase or a fluorescent protein) can be used. Viral replication is then quantified by measuring the reporter signal.[11]

  • Data Analysis: The results are used to calculate the percent inhibition of CPE, viral antigen expression, or reporter signal for each compound concentration relative to the virus control. The EC50 value is then determined using dose-response curve analysis.

Visualizing the Mechanism of Action

(S)-Enzaplatovir is a fusion inhibitor, meaning it prevents the RSV virus from entering and infecting host cells. The following diagram illustrates the RSV entry and fusion pathway and the point of inhibition by fusion inhibitors like (S)-Enzaplatovir.

Caption: RSV entry is mediated by the G protein for attachment and the F protein for fusion. Fusion inhibitors like (S)-Enzaplatovir bind to the pre-fusion conformation of the F protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Protocols for (S)-Enzaplatovir

Disclaimer: The following guidance is based on the assumption that (S)-Enzaplatovir is a potent investigational antiviral compound. As no specific Safety Data Sheet (SDS) is publicly available for a compound with this na...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the assumption that (S)-Enzaplatovir is a potent investigational antiviral compound. As no specific Safety Data Sheet (SDS) is publicly available for a compound with this name, these recommendations are derived from best practices for handling potent, hazardous, and investigational drugs.[1][2] It is imperative to consult the specific SDS for (S)-Enzaplatovir before any handling, storage, or disposal.[3] All laboratory personnel must receive documented training on the risks and the necessary precautions.[3][4]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling of (S)-Enzaplatovir.

Immediate Safety Precautions
  • Hazard Identification: Assume (S)-Enzaplatovir is a hazardous substance with potential carcinogenic, mutagenic, or teratogenic properties.[5] All new or investigational drugs should be treated as hazardous until proven otherwise.[2]

  • Designated Areas: All work with (S)-Enzaplatovir should be conducted in a designated area with restricted access.[6] This area must be clearly marked with appropriate warning signs.[7]

  • Engineering Controls: Primary containment, such as a certified Class II Biological Safety Cabinet (BSC) or a glove box isolator, is essential to prevent exposure through inhalation or skin contact.[1][8] Open handling of potent powders is strictly prohibited.[9]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling (S)-Enzaplatovir.[10][11][12] This includes, but is not limited to, double gloving with chemotherapy-rated gloves, a disposable, fluid-resistant gown, eye protection, and respiratory protection.[10][12][13]

Operational Plans: Personal Protective Equipment (PPE)

The selection of PPE is critical for minimizing exposure to (S)-Enzaplatovir. The following table summarizes the required PPE for various laboratory activities.

Activity Gloves Gown Eye/Face Protection Respiratory Protection
Receipt and Storage Double chemotherapy gloves (ASTM D6978)[12]Disposable, fluid-resistant gown[12]Safety glasses with side shieldsNot required unless packaging is compromised
Weighing and Compounding (Powder) Double chemotherapy gloves (ASTM D6978)[12]Disposable, fluid-resistant gown with closed cuffs[12]Full-face shield and safety goggles[6][10]Fit-tested N95 respirator or higher[8][12]
Solution Preparation and Dilution Double chemotherapy gloves (ASTM D6978)[12]Disposable, fluid-resistant gown with closed cuffs[12]Safety goggles[10]Not required if performed in a certified BSC
Administration to Cell Cultures/Animals Double chemotherapy gloves (ASTM D6978)[12]Disposable, fluid-resistant gown with closed cuffs[12]Safety goggles[10]As determined by risk assessment
Spill Cleanup Double chemotherapy gloves (heavy-duty)[5]Disposable, fluid-resistant gown[5]Full-face shield and safety goggles[5][13]Fit-tested N95 respirator or higher[13]
Waste Disposal Double chemotherapy gloves (ASTM D6978)[12]Disposable, fluid-resistant gown[12]Safety glasses with side shieldsNot required

Experimental Protocols

Protocol for Safe Handling of (S)-Enzaplatovir Powder
  • Preparation:

    • Ensure a certified Class II BSC or glove box isolator is operational.

    • Assemble all necessary materials, including a dedicated set of utensils and a tared, sealable container for the powder.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations deep within the BSC to minimize the risk of aerosols escaping.

    • Use a plastic-backed absorbent liner on the work surface of the BSC.

    • Slowly open the container of (S)-Enzaplatovir.

    • Carefully weigh the desired amount of powder into the tared container.

    • Securely close both the stock and the newly weighed containers.

  • Post-Handling:

    • Decontaminate all surfaces and equipment within the BSC.

    • Carefully doff PPE, starting with the outer gloves, followed by the gown, and then the inner gloves.

    • Dispose of all contaminated materials as hazardous waste.

    • Thoroughly wash hands with soap and water.[6]

Disposal Plan

All materials contaminated with (S)-Enzaplatovir must be treated as hazardous waste.

  • Solid Waste: This includes gloves, gowns, absorbent pads, and any disposable equipment.

    • Collect in a designated, leak-proof, and puncture-resistant container lined with a biohazard bag.[14]

    • The container must be clearly labeled as "Hazardous Chemical Waste" with the name "(S)-Enzaplatovir".

  • Liquid Waste:

    • Liquid waste should be collected in a sealed, leak-proof container.[15]

    • Decontamination of liquid waste may be possible with an appropriate chemical disinfectant, such as sodium hypochlorite, but this must be verified for (S)-Enzaplatovir.[15]

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Mandatory Visualizations

Caption: PPE Selection Workflow for (S)-Enzaplatovir.

References

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